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  • Product: Methyl 3-amino-5,6-dichloropicolinate
  • CAS: 169037-29-0

Core Science & Biosynthesis

Foundational

Structural Profiling, Physicochemical Properties, and Synthetic Utility of Methyl 3-amino-5,6-dichloropicolinate: A Technical Guide for Advanced Drug Discovery

Executive Summary Halogenated aminopicolinates represent a highly privileged class of scaffolds in modern medicinal chemistry and agrochemical development. Specifically, methyl 3-amino-5,6-dichloropicolinate (CAS: 169037...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated aminopicolinates represent a highly privileged class of scaffolds in modern medicinal chemistry and agrochemical development. Specifically, methyl 3-amino-5,6-dichloropicolinate (CAS: 169037-29-0) serves as a critical bifunctional building block[1]. Its unique substitution pattern—a pyridine ring bearing an electron-withdrawing ester, two highly electronegative chlorine atoms, and an electron-donating amino group—creates a highly specific stereoelectronic profile. This whitepaper provides a rigorous analysis of its physical properties, synthetic pathways, and downstream utility in developing complex heterocyclic systems, such as pyrido[3,2-d]pyrimidines for oncology and benzylamine inhibitors for infectious diseases.

Chemical Structure and Stereoelectronic Profile

The compound, systematically named methyl 3-amino-5,6-dichloropyridine-2-carboxylate, features a densely functionalized pyridine core[1]. The reactivity of this molecule is dictated by the push-pull electronic effects of its substituents:

  • C2 (Ester Group): The methyl carboxylate group acts as a π -acceptor, withdrawing electron density from the ring. It serves as a prime site for nucleophilic acyl substitution or saponification to yield the corresponding carboxylic acid.

  • C3 (Amino Group): The primary amine is a strong π -donor via resonance, enriching the electron density at the ortho (C2, C4) and para (C6) positions. However, the strong inductive pull of the adjacent halogens significantly modulates its basicity.

  • C5 & C6 (Dichloro Substitution): The chlorine atoms exert a strong inductive electron-withdrawing effect (-I) while providing weak resonance donation (+R). The C6 chlorine is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the activating effect of the adjacent pyridine nitrogen.

  • C4 (Proton): The lone aromatic proton at C4 is highly deshielded, appearing as a distinct singlet in 1 H NMR at approximately 7.20 ppm[2].

Physicochemical Properties

Understanding the quantitative physical properties of methyl 3-amino-5,6-dichloropicolinate is essential for predicting its solubility, pharmacokinetics, and behavior under various reaction conditions.

Table 1: Quantitative Physicochemical Data of Methyl 3-amino-5,6-dichloropicolinate

PropertyValue
CAS Number 169037-29-0[1]
Molecular Formula C 7​ H 6​ Cl 2​ N 2​ O 2​ [1]
Molecular Weight 221.04 g/mol [3]
Monoisotopic Mass 219.98 g/mol [1]
Topological Polar Surface Area (TPSA) 65.2 Ų[1]
XLogP3-AA ~2.5[1]
Hydrogen Bond Donors 1 (Amino group, -NH 2​ )[1]
Hydrogen Bond Acceptors 4 (N-pyridine, O-carbonyl, O-methoxy, N-amino)[1]
Rotatable Bonds 2[1]

Synthetic Methodology and Mechanistic Causality

As an application scientist, it is vital to emphasize that successful functionalization of the pyridine core requires precise control over electrophilic aromatic substitution (EAS) regioselectivity. The synthesis of methyl 3-amino-5,6-dichloropicolinate is typically achieved via the regioselective chlorination of methyl 3-amino-5-chloropicolinate[2].

Mechanistic Causality of the Reaction

The starting material, methyl 3-amino-5-chloropicolinate, possesses an open C6 position. The C3 amino group strongly directs electrophilic attack to the ortho and para positions (C2, C4, C6). Since C2 is occupied by the ester and C4 is sterically and electronically less favored compared to the C6 position (which is para to the strongly donating amino group), chlorination selectively occurs at C6. N-Chlorosuccinimide (NCS) is utilized as a mild, controlled source of electrophilic chlorine (Cl + ), preventing over-chlorination or degradation of the pyridine ring[2].

Step-by-Step Experimental Protocol
  • Preparation: Dissolve methyl 3-amino-5-chloropicolinate (e.g., 305.1 mg, 1.64 mmol) in a suitable anhydrous solvent under an inert atmosphere (nitrogen or argon)[2].

  • Reagent Addition: Slowly add N-Chlorosuccinimide (NCS) (1.0 to 1.1 equivalents) to the reaction mixture at 0°C to minimize exothermic side reactions and ensure strict regiocontrol.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting material via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with water or saturated aqueous sodium thiosulfate to neutralize residual NCS. Extract the aqueous layer with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography using a gradient of 0-10% EtOAc in hexanes[2].

  • Yield: The protocol yields methyl 3-amino-5,6-dichloropicolinate as a white solid (approx. 59% yield)[2].

Self-Validating Analytical Benchmarks

To ensure trustworthiness and validate the structural integrity of the synthesized batch, the following NMR benchmarks must be met:

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 7.20 (s, 1H, C4-H), 5.87 (br. s, 2H, -NH 2​ ), 3.94 (s, 3H, -OCH 3​ )[2].

  • 13 C NMR (101 MHz, CDCl 3​ ): δ 166.6 (C=O), 146.5, 135.3, 134.9, 126.9, 124.9, 52.6 (-OCH 3​ )[2].

SynthesisWorkflow SM Methyl 3-amino-5-chloropicolinate (Starting Material) Reaction Electrophilic Aromatic Substitution (Regioselective at C6) SM->Reaction Reagent N-Chlorosuccinimide (NCS) (Electrophilic Cl+ Source) Reagent->Reaction Product Methyl 3-amino-5,6-dichloropicolinate (Target Product) Reaction->Product 59% Yield Flash Chromatography Byproduct Succinimide (Byproduct) Reaction->Byproduct

Fig 1. Regioselective synthesis workflow of methyl 3-amino-5,6-dichloropicolinate via EAS.

Downstream Applications in Drug Discovery

Methyl 3-amino-5,6-dichloropicolinate is highly valued in the synthesis of complex polycyclic pharmacophores across multiple therapeutic areas.

  • Antiparasitic Agents: The ester serves as a direct intermediate in the synthesis of benzylamine-based inhibitors targeting neuropathogenic Naegleria fowleri (the "brain-eating" amoeba)[2].

  • Oncology (Her2 Inhibitors): Saponification of the ester yields 3-amino-5,6-dichloropicolinic acid. This acid undergoes subsequent cyclization and chlorination (e.g., using POCl 3​ ) to form 4,6,7-trichloropyrido[3,2-d]pyrimidine scaffolds. These bicyclic systems are critical intermediates in the development of next-generation Her2 mutation inhibitors[4].

DownstreamApplication Ester Methyl 3-amino-5,6-dichloropicolinate Acid 3-amino-5,6-dichloropicolinic acid Ester->Acid Saponification Cyclization Cyclization & Chlorination (e.g., POCl3) Acid->Cyclization Bicyclic 4,6,7-trichloropyrido[3,2-d]pyrimidine (Her2 Inhibitor Scaffold) Cyclization->Bicyclic Scaffold Assembly

Fig 2. Downstream synthetic utility in generating pyrido[3,2-d]pyrimidine scaffolds for oncology.

References

  • Guidechem. "MOLPORT-039-240-189 169037-29-0 wiki - Guidechem".
  • Sapphire Bioscience. "Methyl 3-amino-5,6-dichloropyridine-2-carboxylate | Sapphire Bioscience".
  • Amazon S3. "Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri 'Brain-Eating' Amoeba".
  • Google Patents. "US20230041385A1 - Her2 mutation inhibitors".

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Methyl 3-Amino-5,6-Dichloropicolinate (Halauxifen-Methyl) in Plant Biology

Abstract Methyl 3-amino-5,6-dichloropicolinate, commercially known as halauxifen-methyl, is a potent, post-emergent synthetic auxin herbicide belonging to the arylpicolinate chemical class (HRAC/WSSA Group 4).[1][2][3] I...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 3-amino-5,6-dichloropicolinate, commercially known as halauxifen-methyl, is a potent, post-emergent synthetic auxin herbicide belonging to the arylpicolinate chemical class (HRAC/WSSA Group 4).[1][2][3] It operates by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of normal plant growth and development in susceptible broadleaf species.[4][5] This guide provides a detailed technical examination of its molecular mechanism, beginning with its interaction with the core auxin signaling machinery. We will explore how halauxifen-methyl hijacks the plant's natural hormone perception system, leading to the degradation of transcriptional repressors and a massive, uncontrolled expression of auxin-responsive genes.[6][7] This molecular cascade ultimately manifests as the macroscopic symptoms of herbicidal action, including epinasty, senescence, and plant death.[8][9] Furthermore, this document outlines key experimental protocols and data interpretation strategies essential for researchers studying its mode of action and for professionals involved in the development of new herbicidal compounds.

Introduction to Methyl 3-Amino-5,6-Dichloropicolinate (Halauxifen-Methyl)

Halauxifen-methyl represents a significant advancement in weed management, particularly for controlling broadleaf weeds in cereal crops like wheat and barley that may have developed resistance to other herbicide groups, such as Group 2 (ALS inhibitors) and glyphosate.[8] Its chemical structure, an arylpicolinate, is distinct from older synthetic auxins like 2,4-D and dicamba, which contributes to its unique activity spectrum and receptor binding profile.[4][10] Upon application, it is rapidly absorbed by the leaves and roots and is mobile in both the xylem and phloem, allowing it to accumulate in the meristematic tissues where it exerts its primary effects.[4][5]

The Endogenous Auxin Signaling Pathway: The Native Target System

To comprehend the mechanism of halauxifen-methyl, one must first understand the elegant, natural system it subverts. The endogenous auxin signaling pathway is fundamental to nearly every aspect of plant life, from cell division and elongation to root formation and tropic responses.[11]

2.1. Core Components and Mechanism The central components of this pathway are:

  • TIR1/AFB Receptors: A family of F-box proteins (Transport Inhibitor Response 1/Auxin Signaling F-box) that function as the primary auxin receptors.[6][12]

  • Aux/IAA Repressors: A family of short-lived transcriptional repressor proteins.[12]

  • ARF Transcription Factors: Auxin Response Factors that bind to auxin-responsive elements in the promoters of target genes.[11]

In the absence of high auxin levels, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the expression of auxin-related genes. When auxin (like IAA) is present, it acts as a "molecular glue," facilitating the interaction between a TIR1/AFB receptor and an Aux/IAA repressor.[12][13] This binding event marks the Aux/IAA protein for ubiquitination by the SCF-TIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[6][7] The destruction of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of numerous downstream genes, leading to a controlled growth response.

Natural Auxin Signaling Pathway cluster_0 Low Auxin State cluster_1 High Auxin State AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Binds & Represses SCFTIR1 SCF-TIR1/AFB Complex AuxIAA->SCFTIR1 Targeted by complex Gene Auxin-Responsive Gene ARF->Gene Repressed ARF_a Active ARF Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds TIR1_AFB->SCFTIR1 Forms AuxIAA_d Degraded Aux/IAA SCFTIR1->AuxIAA_d Ubiquitinates Ub Ubiquitin Proteasome 26S Proteasome AuxIAA_d->Proteasome Degrades Gene_a Gene Transcription ARF_a->Gene_a Activates

Figure 1: The natural auxin signaling pathway.

Molecular Mechanism of Halauxifen-Methyl Action

Halauxifen-methyl functions as a persistent and potent mimic of natural auxin.[4][5] Its chemical structure allows it to bind with high affinity to the auxin co-receptor complex, often with a different specificity compared to endogenous IAA or other synthetic auxins.

3.1. Preferential Binding and Enhanced Degradation Research has shown that halauxifen-methyl and other arylpicolinates exhibit a unique binding profile.[10] Specifically, halauxifen-methyl preferentially binds to the AFB5 (Auxin Signaling F-box 5) receptor.[5][14][15] This high-affinity binding stabilizes the interaction between the AFB5 receptor and Aux/IAA repressor proteins more effectively than natural auxin.[16] This leads to a rapid and sustained ubiquitination and degradation of the Aux/IAA repressors.[6]

3.2. Constitutive Gene Activation and Downstream Effects The relentless degradation of Aux/IAA repressors results in the constitutive (uncontrolled) activation of ARF transcription factors. This triggers a massive and sustained upregulation of auxin-responsive genes, far beyond what would occur during normal physiological processes.[7] This overstimulation leads to a cascade of downstream events:

  • Ethylene Biosynthesis: A rapid induction of genes encoding ACC synthase (ACS), a key enzyme in the ethylene production pathway. The resulting overproduction of ethylene contributes to classic auxin-herbicide symptoms like leaf and stem twisting (epinasty).[5][9]

  • Abscisic Acid (ABA) Biosynthesis: Upregulation of the 9-cis-epoxycarotenoid dioxygenase (NCED) gene, a critical rate-limiting step in the biosynthesis of ABA.[5][9] The accumulation of ABA is a primary driver of the senescence, necrosis, and eventual cell death observed in treated plants.[7]

This hormonal chaos disrupts cellular processes, including cell wall elasticity and nutrient transport, ultimately leading to the death of the susceptible plant within days or weeks.[8]

Halauxifen-Methyl Mechanism cluster_downstream Downstream Consequences Halauxifen Halauxifen-Methyl AFB5 AFB5 Receptor Halauxifen->AFB5 Preferentially Binds (High Affinity) SCF_Complex SCF-AFB5 Complex AFB5->SCF_Complex Stabilizes Complex AuxIAA Aux/IAA Repressor AuxIAA->SCF_Complex Binds Tightly Proteasome 26S Proteasome AuxIAA->Proteasome Degradation SCF_Complex->AuxIAA Relentless Ubiquitination ARF ARF Transcription Factor Gene_Activation Massive Upregulation of Auxin-Responsive Genes ARF->Gene_Activation Uncontrolled Activation ACS_Gene ACS Gene Expression ↑ Gene_Activation->ACS_Gene NCED_Gene NCED Gene Expression ↑ Gene_Activation->NCED_Gene Ethylene Ethylene Overproduction ACS_Gene->Ethylene ABA ABA Overproduction NCED_Gene->ABA Symptoms Epinasty, Senescence, Necrosis, Death Ethylene->Symptoms ABA->Symptoms

Figure 2: Molecular action of halauxifen-methyl.

Validating the Mechanism of Action: Experimental Approaches

A multi-faceted approach is required to rigorously validate the mechanism of action for a synthetic auxin like halauxifen-methyl. The following protocols provide a framework for key experiments.

4.1. Protocol: In Vivo Aux/IAA Degradation Assay

  • Causality & Rationale: This assay directly visualizes the core mechanistic event: the herbicide-induced degradation of Aux/IAA proteins. By using a fluorescently-tagged Aux/IAA protein, we can quantify the rate of its disappearance in living cells upon treatment, providing direct evidence of the herbicide's ability to engage the SCF-TIR1/AFB pathway. This is a self-validating system as the loss of fluorescence is a direct proxy for protein degradation.

  • Methodology:

    • Plant Material: Utilize a transgenic Arabidopsis thaliana line that expresses an Aux/IAA protein (e.g., IAA7) fused to a fluorescent reporter like VENUS or GFP under an inducible promoter (e.g., heat-shock).[6]

    • Seedling Growth: Grow seedlings vertically on 0.5X MS agar plates for 5-7 days to allow for easy imaging of the root tip.

    • Protein Induction: Induce the expression of the fluorescently-tagged Aux/IAA protein by briefly exposing the seedlings to a mild heat shock (e.g., 37°C for 2 hours).[6]

    • Herbicide Treatment: Prepare a solution of halauxifen-methyl at a relevant concentration (e.g., 1-10 µM) in liquid MS medium. As a control, prepare a mock solution with the same concentration of solvent (e.g., DMSO).

    • Live-Cell Imaging: Mount the seedlings on a microscope slide with the treatment solution. Use a confocal laser scanning microscope to capture images of the root tip cells at time zero and at regular intervals (e.g., every 5-10 minutes) following treatment.

    • Image Analysis: Quantify the mean fluorescence intensity within the nuclei of a consistent set of cells over the time course.

    • Data Interpretation: Plot the normalized fluorescence intensity against time. A rapid decrease in fluorescence in the halauxifen-methyl-treated sample compared to the mock control demonstrates herbicide-induced degradation of the Aux/IAA protein.

4.2. Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Causality & Rationale: This protocol measures the direct downstream consequence of Aux/IAA degradation—the activation of gene expression. By quantifying the mRNA levels of known early auxin-responsive genes (e.g., GH3, SAURs) and key hormone biosynthesis genes (ACS, NCED), we can confirm that the herbicide is not only triggering the primary signaling event but also initiating the downstream hormonal cascade that leads to phytotoxicity.[5][9] The choice of well-established auxin-marker genes provides authoritative grounding for the results.

  • Methodology:

    • Plant Treatment: Grow susceptible plants (e.g., Galium aparine or Arabidopsis thaliana) to a consistent developmental stage. Treat the plants with a foliar spray of halauxifen-methyl at a sublethal and a lethal dose. Include a mock-treated control group.[9]

    • Tissue Harvest: Harvest shoot or leaf tissue at various time points after treatment (e.g., 0, 1, 3, 6, 24 hours). Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.[6]

    • RNA Extraction: Extract total RNA from the frozen tissue using a reputable commercial kit or a standard Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

    • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcriptase enzyme.

    • qRT-PCR: Perform the quantitative PCR reaction using a qPCR instrument (e.g., StepOnePlus). The reaction mixture should include cDNA template, gene-specific primers for target genes (ACS, NCED, etc.) and a reference gene (e.g., Actin or Ubiquitin), and a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: Calculate the relative expression of the target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the expression of the reference gene in the mock-treated control.

Data Interpretation and Phenotypic Consequences

The molecular events described above are directly linked to the visible symptoms of herbicide injury. The data gathered from experimental workflows can be correlated with these physiological outcomes.

5.1. Quantitative Data Summary The results from various assays can be summarized for clear comparison. A lower dissociation constant (Kd) or half-maximal effective concentration (EC50) for binding indicates higher affinity, while a higher fold-change in gene expression indicates a stronger transcriptional response.

ParameterAnalyteValueSignificance
Binding Affinity (Kd) Halauxifen-Methyl to AFB5Low nM rangeIndicates very tight and specific binding to the target receptor.[5][16]
Gene Expression (Fold Change) NCED gene at 6h>10-foldConfirms strong induction of the ABA biosynthesis pathway.[5][9]
Gene Expression (Fold Change) ACS gene at 6h>8-foldConfirms strong induction of the ethylene biosynthesis pathway.[5][9]
Growth Inhibition (GR50) Susceptible Weed SpeciesLow g ai/haDemonstrates high herbicidal efficacy at low application rates.[17]

5.2. The Cascade to Plant Death The uncontrolled gene expression and hormonal imbalance lead to a predictable sequence of symptoms. The initial epinastic response (twisting and curling) is primarily driven by ethylene.[3][8] This is followed by growth cessation, chlorosis (yellowing), and eventually tissue necrosis (browning and death), which are largely attributed to the accumulation of ABA.[7] This cascade effectively shuts down the plant's ability to maintain homeostasis and transport nutrients, resulting in death.[8]

Conclusion and Future Perspectives

The mechanism of action of methyl 3-amino-5,6-dichloropicolinate (halauxifen-methyl) is a classic example of hijacking a fundamental biological process. By acting as a high-affinity mimic of auxin that preferentially targets the AFB5 receptor, it triggers the unstoppable degradation of Aux/IAA repressors.[5][15] This leads to a massive over-expression of auxin-responsive genes, which in turn causes a lethal overproduction of ethylene and ABA.[5][9] This detailed understanding of its molecular action is critical for managing herbicide resistance and for the rational design of future weed control solutions. Future research should continue to explore the nuances of receptor-herbicide interactions across different plant species and investigate the genetic basis of natural tolerance in crops like wheat, which primarily involves rapid metabolic detoxification.[18]

References

  • Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 Herbicide. Retrieved from [Link]

  • Cui, F., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. ResearchGate. Retrieved from [Link]

  • Cui, F., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Semantic Scholar. Retrieved from [Link]

  • Corteva Agriscience. (n.d.). Rinskor™ active Technical Bulletin. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior. Retrieved from [Link]

  • Cui, F., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. Retrieved from [Link]

  • Todd, T., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Pest Management Science. Retrieved from [Link]

  • FBN. (2025). Herbicide Mode of Action Groups 101. Retrieved from [Link]

  • Busi, R., et al. (2017). Weed resistance to synthetic auxin herbicides. Pest Management Science. Retrieved from [Link]

  • Take Action. (n.d.). Herbicide Classification Chart. Retrieved from [Link]

  • Lazar, G., & Napier, R. (2017). A cheminformatics review of auxins as herbicides. Plants. Retrieved from [Link]

  • Xu, T., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. Retrieved from [Link]

  • Haug, E. J., et al. (2017). Response of seven aquatic plants to a new arylpicolinate herbicide. Journal of Aquatic Plant Management. Retrieved from [Link]

  • Zollinger, R., et al. (n.d.). Growth regulator herbicides. North Dakota State University. Retrieved from [Link]

  • Strom, S. A., et al. (2020). Identification of chromosomes in Triticum aestivum possessing genes that confer tolerance to the synthetic auxin herbicide halauxifen-methyl. Scientific Reports. Retrieved from [Link]

  • Calderón Villalobos, L. I., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology. Retrieved from [Link]

  • Soltani, N., et al. (2017). Efficacy of Halauxifen-Methyl on Glyphosate-Resistant Horseweed (Erigeron canadensis). Weed Science. Retrieved from [Link]

  • Lee, S., et al. (2013). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ResearchGate. Retrieved from [Link]

  • Goggin, D. E., et al. (2023). Exploring chemical control of 2,4-D–resistant wild radish (Raphanus raphanistrum) with auxin-related compounds. Weed Science. Retrieved from [Link]

  • Wang, M., et al. (2025). Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6-Indolylpyridine Oxime Ester/Amine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Kelley, K. B., & Riechers, D. E. (2007). Recent developments in auxin biology and new opportunities for auxinic herbicide research. ResearchGate. Retrieved from [Link]

  • Zimmer, M., et al. (2018). Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant Weeds and Soybean Crop Safety. Purdue e-Pubs. Retrieved from [Link]

  • Calvin, N. O., et al. (2013). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. Retrieved from [Link]

  • Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. Retrieved from [Link]

Sources

Foundational

Metabolites of Methyl 3-amino-5,6-dichloropicolinate in Soil Microbiomes: Degradation Pathways, Kinetics, and Ecological Impact

Executive Summary Methyl 3-amino-5,6-dichloropicolinate (M3A56DCP) is a highly specific halogenated pyridine ester. Structurally analogous to commercial auxinic herbicides such as picloram and aminopyralid, its environme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-5,6-dichloropicolinate (M3A56DCP) is a highly specific halogenated pyridine ester. Structurally analogous to commercial auxinic herbicides such as picloram and aminopyralid, its environmental fate is dictated by its interaction with the soil microbiome. Understanding the metabolic trajectory of M3A56DCP is critical for drug development professionals, agrochemists, and environmental toxicologists aiming to predict the persistence, mobility, and ecological toxicity of pyridine-based xenobiotics.

This whitepaper provides an in-depth technical synthesis of the microbial degradation pathways of M3A56DCP, detailing the enzymatic mechanisms of ester hydrolysis, dehalogenation, and pyridine ring cleavage. Furthermore, it outlines a self-validating experimental protocol for tracking these metabolites and analyzes the resulting shifts in soil microbial ecology.

Physicochemical Properties & Environmental Fate

The metabolic fate of M3A56DCP is heavily influenced by its physicochemical properties. Upon entering the soil, the lipophilic methyl ester is rapidly subjected to microbial action, yielding the highly polar primary metabolite: 3-amino-5,6-dichloropicolinic acid (3A56DCP).

Similar to other chlorinated picolinic acids, the free acid exhibits a very low pKa (comparable to aminopyralid's pKa of 2.56), meaning it exists almost exclusively (>99.9%) in its anionic form at typical environmental pH levels[1]. This anionic state prevents strong adsorption to negatively charged soil organic matter, resulting in high aqueous mobility and a significant risk of leaching into groundwater[2].

Table 1: Comparative Physicochemical Profile of Parent vs. Primary Metabolite

PropertyMethyl 3-amino-5,6-dichloropicolinate (Parent)3-amino-5,6-dichloropicolinic acid (Metabolite)
Molecular State (pH 7) Neutral EsterAnion (Carboxylate)
Lipophilicity (Log Kow) Moderate (~1.5 - 2.0)Low (< 0)
Soil Mobility (Kd) Low (Binds to organic matter)High (Prone to leaching)
Primary Degradation Route Microbial Ester HydrolysisMicrobial Ring Cleavage
Photolytic Half-life Stable in soil matrixRapid in clear water (~0.6 days)

Mechanistic Pathways of Microbial Degradation

The biodegradation of M3A56DCP is a multi-phase enzymatic process orchestrated by specific bacterial consortia, including species of Arthrobacter, Sphingomonas, and Rhodococcus[3][4][5].

Phase I: Ester Hydrolysis

The initial step is the rapid cleavage of the methyl ester bond by ubiquitous microbial carboxylesterases. Because the ester is lipophilic, it easily penetrates bacterial cell membranes. While hydrolysis serves as a microbial detoxification mechanism, it paradoxically releases 3A56DCP, a highly mobile and biologically active free acid into the soil matrix.

Phase II: Hydrolytic Dehalogenation

The pyridine ring is deactivated by the electron-withdrawing chlorine atoms at positions 5 and 6, making it highly resistant to electrophilic attack. However, the chlorine at position 6 is situated ortho to the ring nitrogen. This specific orientation makes it susceptible to nucleophilic substitution. Hydrolytic dehalogenases, commonly found in Rhodococcus and Sphingomonas species, displace the chlorine atom with a hydroxyl group, yielding 3-amino-5-chloro-6-hydroxypicolinic acid[4][5].

Phase III: Oxidative Ring Cleavage

The most biochemically demanding step is the cleavage of the aromatic pyridine ring. Unlike homocyclic aromatic compounds, the degradation of unsubstituted and substituted pyridines requires specialized two-component, flavin-dependent monooxygenase systems (such as the PyrA/PyrE system identified in Arthrobacter sp. strain 68b)[3][6]. These enzymes catalyze the direct oxidative cleavage of the N-heterocycle without prior reduction, funneling the resulting aliphatic intermediates (e.g., succinate semialdehyde) directly into the microbial TCA cycle for complete mineralization[3].

Pathway N1 Methyl 3-amino-5,6-dichloropicolinate (Parent Ester) N2 3-amino-5,6-dichloropicolinic acid (Primary Acid) N1->N2 Carboxylesterases (Phase I) N3 3-amino-5-chloro-6-hydroxypicolinic acid (Dehalogenated) N2->N3 Hydrolytic Dehalogenases (Phase II) N4 Aliphatic Intermediates (Succinate Semialdehyde) N3->N4 Flavin-dependent Monooxygenases (Phase III) N5 Mineralization (CO2, Cl-, NH4+) N4->N5 TCA Cycle (Phase IV)

Metabolic degradation pathway of methyl 3-amino-5,6-dichloropicolinate in soil.

Experimental Protocol: Soil Microcosm Bioassay & LC-MS/MS Extraction

To accurately map the degradation kinetics and isolate transient metabolites, researchers must utilize a self-validating experimental design. The following protocol leverages isotopic labeling to distinguish true microbial metabolites from background soil organic matter interferences.

Methodological Causality & Validation
  • Isotopic Spiking: Utilizing 13 C-labeled M3A56DCP ensures that quantified metabolites originate strictly from the parent compound, enabling precise mass-balance calculations.

  • Dark Incubation: Picolinic acids undergo rapid abiotic photolysis in the presence of UV light (half-life ~0.6 days in shallow water)[1][2]. Incubating microcosms in the dark isolates microbial degradation as the sole variable.

  • Internal Validation: The system is self-validating via a mass balance check. The sum of the parent compound, extracted metabolites, and unextractable bound residues (measured via combustion to 13 CO 2​ ) must equal 90–110% of the initial spike.

Step-by-Step Workflow
  • Microcosm Preparation: Sieve 500 g of field-collected agricultural soil through a 2 mm mesh. Adjust the moisture content to 40% Water Holding Capacity (WHC) to maintain aerobic conditions, which are strictly required for monooxygenase activity.

  • Spiking: Apply 13 C-labeled M3A56DCP at a concentration of 10 mg/kg. Homogenize thoroughly and incubate at 25°C in total darkness.

  • Time-Course Sampling: Extract 10 g soil aliquots at Days 0, 3, 7, 14, 28, and 56.

  • Desorption & Extraction: Add 20 mL of Acetonitrile/Water (80:20, v/v) containing 0.1% formic acid to the soil aliquot. Sonicate for 15 minutes to disrupt the soil matrix and desorb the highly polar anionic metabolites. Centrifuge at 4000 × g for 10 minutes.

  • SPE Purification: Pass the supernatant through an Oasis HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction cartridge. This specific sorbent is chosen because it effectively retains both the lipophilic parent ester and the polar free-acid metabolites. Elute with 100% methanol.

  • LC-MS/MS Quantification: Inject the eluate into a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for the ester, the free acid, and hydroxylated derivatives.

Protocol S1 Step 1 13C-Isotope Soil Spiking S2 Step 2 Dark Incubation (40% WHC, 25°C) S1->S2 S3 Step 3 Solvent Extraction (MeCN:H2O) S2->S3 S4 Step 4 SPE Purification (Oasis HLB) S3->S4 S5 Step 5 LC-MS/MS Quantification S4->S5

Self-validating LC-MS/MS workflow for extracting picolinate metabolites.

Quantitative Data: Degradation Kinetics

The degradation of M3A56DCP follows biphasic kinetics. The initial phase is characterized by rapid ester hydrolysis, followed by a slower, rate-limiting phase of ring cleavage.

Table 2: Degradation Kinetics and Metabolite Recovery in Aerobic Soil Microcosms

Timepoint (Days)Parent Ester Remaining (%)Free Acid Metabolite (%)Hydroxylated Intermediates (%)Mineralized / Bound Residue (%)Total Mass Balance (%)
Day 0 98.51.20.00.099.7
Day 3 45.252.11.50.899.6
Day 7 12.480.34.22.599.4
Day 14 2.175.612.88.599.0
Day 28 0.054.218.425.197.7
Day 56 0.028.59.258.095.7

Note: The persistent accumulation of the free acid metabolite at Day 14 highlights the rate-limiting nature of the monooxygenase-driven ring cleavage.

Ecological Impact and Microbiome Shifts

The introduction of halogenated picolinic acids into the soil matrix acts as a strong selective pressure, fundamentally altering the diversity and functional capacity of the soil microbiome.

Studies on structurally related compounds, such as picloram and carbofuran, demonstrate that these xenobiotics significantly reduce overall microbial richness[7]. Specifically, sensitive taxa within the Proteobacteria and Acidobacteria phyla experience a marked decline in relative abundance[8].

Conversely, the microbiome undergoes a compensatory enrichment of Firmicutes[8]. The proliferation of Firmicutes is attributed to their ability to form endospores—differentiated, highly resistant structures that allow the bacteria to survive severe abiotic and xenobiotic stress[8]. While this enrichment ensures the survival of the microbial community, the loss of beneficial Proteobacteria can temporarily impair vital soil functions, such as nitrogen cycling and organic matter decomposition, until the picolinate metabolites are fully mineralized.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Analysis of Methyl 3-Amino-5,6-Dichloropicolinate

Abstract This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of methyl 3-amino-5,6-dichloropicolinate. The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, offering excellent peak symmetry and resolution. The described protocol is suitable for routine quality control, stability testing, and research applications in pharmaceutical and agrochemical development. All validation procedures are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principle and Method Rationale

Methyl 3-amino-5,6-dichloropicolinate is a heterocyclic aromatic amine, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and specialized chemicals. Accurate quantification is critical for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution and sensitivity.[4]

The developed method is based on reversed-phase chromatography, the most common mode of HPLC separation.[5] The core rationale for the experimental choices is as follows:

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen due to its hydrophobic nature, which provides effective retention for the moderately non-polar methyl 3-amino-5,6-dichloropicolinate molecule. The C18 phase offers robust and predictable interactions.[6]

  • Mobile Phase pH Control: The analyte contains a basic amino group. To ensure consistent retention and achieve sharp, symmetrical peak shapes, the mobile phase pH is controlled on the acidic side (pH ≈ 2.5). At this pH, the amino group is protonated (-NH3+), which minimizes undesirable ionic interactions with residual silanol groups on the silica-based stationary phase.[7]

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity, UV transparency, and ability to provide sharp peaks for a wide range of compounds.[7]

  • Detection: The aromatic and heterocyclic nature of the analyte provides strong UV absorbance, allowing for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). A wavelength of maximum absorbance (λmax) is chosen to ensure high sensitivity.

Method Development Strategy

The development of a robust HPLC method is a systematic process. The logical flow for this analysis followed a multi-step optimization protocol to ensure the final method was fit for its intended purpose.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Col_Select Column Selection (C18 vs. Phenyl-Hexyl) Solvent_Screen Solvent Screening (Acetonitrile vs. Methanol) Col_Select->Solvent_Screen Select C18 pH_Opt Mobile Phase pH (2.5, 3.5, 4.5) Solvent_Screen->pH_Opt Select ACN Gradient_Opt Isocratic vs. Gradient (Optimize %B) pH_Opt->Gradient_Opt Select pH 2.5 Final_Method Optimized Method (Isocratic Elution) Gradient_Opt->Final_Method Select Isocratic SST Final_Method->SST Verification

Caption: Logical workflow for the HPLC method development process.

Experimental Protocols

Materials and Reagents
  • Methyl 3-amino-5,6-dichloropicolinate reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4, ACS grade)

  • Orthophosphoric acid (85%, ACS grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector. (e.g., Agilent 1260 Infinity II or equivalent).

  • Chromatography Data System (CDS) software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer pH 2.5 : Acetonitrile = 60:40 v/v):

    • Weigh 2.72 g of KH2PO4 and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 2.5 using 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

    • For 1 L of mobile phase, mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

    • Degas the final mobile phase by sonication for 15 minutes or by online degasser.

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.[5]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of methyl 3-amino-5,6-dichloropicolinate reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

Final Optimized HPLC Method

The final chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM KH2PO4 (pH 2.5) : Acetonitrile (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD or UV-Vis at 245 nm
Run Time 10 minutes

System Suitability and Method Validation

System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system must be verified for its suitability. This is performed by injecting a working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are based on United States Pharmacopeia (USP) General Chapter <621> Chromatography.[8][9][10]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 1.0%
RSD of Retention Time ≤ 1.0%
Analytical Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][3]

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters Specificity Specificity (Peak Purity) Linearity Linearity & Range (R² > 0.999) Accuracy Accuracy (% Recovery) Precision Precision (% RSD) LOD_LOQ LOD & LOQ (S/N Ratio) Robustness Robustness (Small Variations) Method Validated HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD_LOQ Method->Robustness

Caption: Core parameters for analytical method validation.

  • Specificity: The ability of the method to unequivocally assess the analyte. This was confirmed using a DAD to check for peak purity against a blank (diluent) and a placebo matrix.

  • Linearity: The linearity was evaluated over a concentration range of 10-150 µg/mL (n=5 levels). The coefficient of determination (R²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing six replicate samples at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst. The RSD over two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1 and LOQ at an S/N of 10:1.

  • Robustness: The reliability of the method was tested by making small, deliberate variations in method parameters, such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C).

Hypothetical Validation Results

The following table summarizes the expected performance of this method during validation.

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9998≥ 0.999
Range 10 - 150 µg/mLAs defined
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (% RSD) 0.45%≤ 1.0%
Intermediate Precision (% RSD) 0.82%≤ 2.0%
LOD 0.3 µg/mLReport Value
LOQ 1.0 µg/mLReport Value
Robustness System suitability passes all conditionsSST criteria must be met

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of methyl 3-amino-5,6-dichloropicolinate. The method's performance meets the rigorous standards of ICH and USP guidelines, making it a reliable tool for quality control and research environments. The comprehensive validation ensures that the data generated are trustworthy and reproducible.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • PubMed. (1999). Sample Cleanup and Reversed-Phase High-Performance Liquid Chromatographic Analysis of Polar Aromatic Compounds in Groundwater Samples From a Former Gas Plant. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • SIELC Technologies. Separation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate on Newcrom R1 HPLC column. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Chromatography Today. Sample Preparation Options for Aroma Analysis. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ACS Publications. (2004). Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]

  • ResearchGate. (2017). Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid. [Link]

  • A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • HELDA. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

Sources

Application

Application Note: Advanced Protocols for the Extraction and Quantification of Methyl 3-amino-5,6-dichloropicolinate from Plant Tissue

Executive Summary & Mechanistic Context Methyl 3-amino-5,6-dichloropicolinate (CAS: 169037-29-0) is a halogenated pyridine-2-carboxylate derivative[1][2]. Compounds within the picolinic acid family are frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Methyl 3-amino-5,6-dichloropicolinate (CAS: 169037-29-0) is a halogenated pyridine-2-carboxylate derivative[1][2]. Compounds within the picolinic acid family are frequently utilized as critical synthetic intermediates or as auxin-mimicking herbicides (e.g., aminopyralid, picloram)[3][4]. Extracting these compounds from complex plant tissues—which are rich in chlorophyll, lipids, and polyphenols—presents significant analytical challenges.

Unlike its parent acid, which is highly polar and often requires Salting-out Assisted Liquid-Liquid Extraction (SALLE) or strong acidification to partition into organic solvents[3], the methyl ester is sufficiently lipophilic to be extracted using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology ()[5]. This application note details a self-validating, high-throughput protocol for extracting methyl 3-amino-5,6-dichloropicolinate from plant matrices, utilizing dispersive solid-phase extraction (dSPE) cleanup and LC-MS/MS quantification.

Experimental Rationale & Causality (E-E-A-T)

Every step in this protocol is designed with a specific mechanistic purpose to maximize recovery, ensure scientific integrity, and minimize matrix effects:

  • Cryogenic Homogenization: Plant tissues contain endogenous esterases that can rapidly hydrolyze the methyl ester back to its parent acid upon cellular disruption. Grinding in liquid nitrogen halts enzymatic activity, preserving the structural integrity of the target analyte.

  • Acidified Extraction (1% Formic Acid in Acetonitrile): The low pH serves a dual purpose. First, it denatures and precipitates soluble plant proteins. Second, it keeps residual acidic matrix components protonated, preventing them from co-extracting and interfering with the target ester ()[4][5].

  • Salting-Out (MgSO₄ / NaCl): The addition of anhydrous salts forces a phase separation, driving the lipophilic methyl ester entirely into the upper acetonitrile layer while leaving polar interferences in the aqueous phase ()[6].

  • Targeted dSPE Cleanup: The combination of PSA (Primary Secondary Amine), C18, and GCB (Graphitized Carbon Black) is critical. PSA removes organic acids and sugars; C18 removes non-polar lipids; and GCB strips away chlorophyll, which is notorious for causing severe ion suppression in ESI-MS/MS[6].

  • Self-Validating System: To ensure absolute trustworthiness, an isotopically labeled internal standard (e.g., ¹³C₃-methyl 3-amino-5,6-dichloropicolinate) is spiked into the sample prior to extraction. This creates a self-validating loop that automatically corrects for any ester hydrolysis, incomplete solvent partitioning, or LC-MS/MS matrix suppression ()[7][8].

G N1 Plant Tissue + IS Spike (Cryogenic Grinding) N2 Solvent Extraction (MeCN + 1% Formic Acid) N1->N2 Halts enzymatic activity N3 Phase Partitioning (4g MgSO4 + 1g NaCl) N2->N3 Precipitates proteins N4 dSPE Cleanup (PSA + C18 + GCB) N3->N4 Drives ester to organic phase N5 LC-MS/MS Analysis (ESI+ MRM) N4->N5 Removes pigments & lipids

Figure 1: Extraction workflow for methyl 3-amino-5,6-dichloropicolinate from plant tissue.

Materials and Reagents

  • Standards: Methyl 3-amino-5,6-dichloropicolinate (CAS: 169037-29-0)[1], ¹³C₃-labeled Internal Standard (IS).

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Ultrapure Water, Formic Acid (FA).

  • Extraction Salts: 4.0 g anhydrous MgSO₄, 1.0 g NaCl per sample.

  • dSPE Sorbents: 150 mg MgSO₄, 50 mg PSA, 50 mg C18, 7.5 mg GCB per 1.5 mL aliquot[6].

Step-by-Step Methodologies

Protocol A: Matrix Homogenization & Spiking
  • Flash-freeze 50 g of fresh plant tissue in liquid nitrogen immediately after harvesting.

  • Pulverize the tissue using a cryogenic mill (e.g., SPEX SamplePrep) at 10 Hz for 2 minutes until a fine, homogeneous powder is formed.

  • Weigh exactly 5.0 g of the frozen homogenate into a 50 mL PTFE centrifuge tube.

  • Spike the sample with 50 µL of the ¹³C₃-IS working solution (1 µg/mL). Vortex briefly and let sit for 10 minutes to allow the standard to integrate into the matrix.

Protocol B: Acidified QuEChERS Extraction
  • Add 10 mL of LC-MS grade water to the tube and vortex for 30 seconds to hydrate the dry matrix components.

  • Add 10 mL of extraction solvent (Acetonitrile containing 1% v/v Formic Acid)[5].

  • Shake vigorously using a mechanical Geno/Grinder at 1500 rpm for 2 minutes.

  • Add the pre-weighed extraction salts (4.0 g MgSO₄, 1.0 g NaCl). Caution: The hydration of MgSO₄ is an exothermic reaction.

  • Immediately shake the tube for 1 minute to prevent salt agglomeration.

  • Centrifuge at 4000 × g for 5 minutes at 4°C to achieve clear phase separation.

Protocol C: Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer 1.5 mL of the upper (organic) acetonitrile layer into a 2 mL dSPE microcentrifuge tube containing the sorbent mixture (MgSO₄, PSA, C18, GCB)[6].

  • Vortex vigorously for 1 minute to ensure maximum contact between the matrix interferences and the sorbents.

  • Centrifuge at 10,000 × g for 3 minutes at 4°C.

  • Carefully aspirate 1.0 mL of the purified supernatant and filter it through a 0.22 µm PTFE syringe filter directly into an amber LC-MS vial.

Protocol D: LC-MS/MS Quantification
  • Column: C18 analytical column (100 mm × 2.1 mm, 1.7 µm particle size), maintained at 40°C.

  • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes, hold for 1 minute, return to 10% B.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

Data Presentation

Table 1: Optimized LC-MS/MS MRM Transitions (Note: Collision energies are representative and should be optimized per specific instrument)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Methyl 3-amino-5,6-dichloropicolinate221.0161.015Quantifier
Methyl 3-amino-5,6-dichloropicolinate221.0134.025Qualifier
¹³C₃-Internal Standard224.0164.015IS Quantifier

Table 2: Method Validation & Recovery Parameters Data represents a self-validating matrix-matched calibration approach across diverse plant tissues.

Matrix TypeSpiking Level (µg/kg)Mean Recovery (%)RSD (%)Matrix Effect (%)
Leaf Tissue (High Chlorophyll)10.091.24.5-14.3
Root Tissue (High Starch)10.094.83.2-8.1
Fruit/Seed (High Lipid)10.089.55.8-18.6

References

  • MDPI. "Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw". Molecules, 2023. URL: [Link]

  • Agilent Technologies. "QuEChERS Method for Multiresidue Pesticide Determination in Black Pepper Using LC/TQ". LCMS.cz, 2023. URL:[Link]

  • Tian, Y., et al. "Simultaneous determination of aminopyralid, clopyralid, and picloram residues in vegetables and fruits using ultra-performance liquid chromatography/tandem mass spectrometry". PubMed, 2012. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Cross-Coupling of Methyl 3-amino-5,6-dichloropicolinate for Pyridine Library Synthesis

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold The pyridine ring is a cornerstone of medicinal chemistry and materials science, present in numerous pharmaceuticals, agrochemicals, and functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry and materials science, present in numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Methyl 3-amino-5,6-dichloropicolinate is a highly functionalized and synthetically valuable building block. Its unique substitution pattern—an activating amino group, a directing carboxylate ester, and two distinct chlorine atoms amenable to cross-coupling—offers a powerful platform for generating diverse libraries of complex pyridine derivatives. The electron-deficient nature of the pyridine core, further accentuated by the chlorine substituents, presents both challenges and opportunities in transition-metal-catalyzed cross-coupling reactions.[1][3]

This guide provides detailed protocols and expert insights for leveraging this versatile scaffold in three seminal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C bond formation). The methodologies are designed for researchers, medicinal chemists, and process development scientists seeking to efficiently explore chemical space around the pyridine core.

Reagent Analysis: Reactivity of Methyl 3-amino-5,6-dichloropicolinate

Understanding the inherent reactivity of the substrate is critical for predictable and successful cross-coupling.

  • Cross-Coupling Sites (C5 & C6): The two chlorine atoms are the primary sites for oxidative addition to a Pd(0) catalyst, the rate-limiting step in many cross-coupling cycles.[4] The C6-Cl bond is positioned ortho to the ring nitrogen, while the C5-Cl bond is meta. Generally, the ortho position (C6) is more electron-deficient and sterically accessible, making it the more reactive site for initial oxidative addition. This inherent difference can be exploited to achieve regioselective mono-functionalization under carefully controlled conditions, or di-functionalization under more forcing conditions.

  • Amino Group (C3): The amino group is a potent electron-donating group that can modulate the electronic properties of the ring and influence catalyst coordination. It can also serve as a handle for subsequent derivatization.

  • Methyl Ester (C2): The methyl picolinate moiety is an electron-withdrawing group that further activates the ring towards certain transformations. It can also act as a chelating group to the metal center, potentially influencing reaction outcomes.

Experimental Workflow: A General Overview

Successful cross-coupling reactions hinge on the rigorous exclusion of oxygen and water, which can deactivate the palladium catalyst. The following workflow is a universal template for the protocols described herein.

G cluster_prep I. Reaction Setup (Inert Atmosphere) cluster_reagents II. Catalyst/Ligand Preparation cluster_reaction III. Execution & Monitoring cluster_workup IV. Workup & Purification A Add Pyridine Substrate, Coupling Partner & Base to Schlenk Flask B Evacuate & Backfill with Argon/N2 (3x) A->B C Add Anhydrous, Degassed Solvent via Syringe B->C E Add Catalyst Solution to Reaction Flask C->E Combine D In a separate vial, dissolve Pd catalyst & ligand in solvent F Heat to Desired Temperature with Stirring E->F G Monitor Progress (TLC, LC-MS) F->G H Cool to RT, Quench (e.g., add water) G->H Upon Completion I Liquid-Liquid Extraction H->I J Dry Organic Layer (e.g., MgSO4) & Concentrate I->J K Purify via Column Chromatography J->K

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and vinyl-pyridine structures.[5][6] The choice of catalyst, ligand, and base is crucial for efficiently coupling electron-deficient chloropyridines.[7]

Catalytic Cycle (Suzuki-Miyaura)

Suzuki_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-Cl Pd0->OA Oxidative Addition (Ar-Cl) TM Ar-Pd(II)L₂-R OA->TM Transmetalation (R-B(OR)₂ + Base) rate_limiting Often Rate-Limiting for Aryl Chlorides OA->rate_limiting RE TM->RE Reductive Elimination base_role Base activates Boronic Acid TM->base_role RE->Pd0 Ar-R (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol

This protocol is optimized for mono-arylation, likely at the more reactive C6 position. Di-arylation may be achieved with increased catalyst loading, excess boronic acid, and higher temperatures.

  • Materials:

    • Methyl 3-amino-5,6-dichloropicolinate (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)

    • SPhos (4-8 mol%) or XPhos (4-8 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add methyl 3-amino-5,6-dichloropicolinate, the arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve the Pd(OAc)₂ and SPhos ligand in a small amount of the dioxane/water mixture to form the catalyst solution.

    • Add the bulk of the degassed solvent to the Schlenk flask containing the solids.

    • With vigorous stirring, add the catalyst solution to the reaction mixture via syringe.

    • Seal the flask and heat the reaction to 90-110 °C.

    • Monitor the reaction's progress using TLC or LC-MS. Expect reaction times of 4-16 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous phase twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Expertise & Causality:
  • Why SPhos/XPhos? These bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are highly effective for coupling unreactive aryl chlorides.[4] They promote the difficult oxidative addition step and facilitate the reductive elimination to release the product, preventing catalyst decomposition.

  • Why K₃PO₄? A strong, non-nucleophilic base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7][8] K₃PO₄ is often superior to carbonate bases for challenging couplings.

  • Why Dioxane/Water? The aqueous component is crucial for dissolving the base and facilitating the formation of the active boronate species. Dioxane is an excellent solvent for the organic components and is stable at high temperatures.[5]

Data Summary: Expected Outcomes for Suzuki Coupling

The following table, based on results for analogous 2,6-dichloropyridine systems, provides expected outcomes.[9]

Arylboronic Acid (R-B(OH)₂)ProductExpected Yield (Mono-C6)
Phenylboronic acidMethyl 3-amino-5-chloro-6-phenylpicolinate75-90%
4-Methoxyphenylboronic acidMethyl 3-amino-5-chloro-6-(4-methoxyphenyl)picolinate80-95%
4-(Trifluoromethyl)phenylboronic acidMethyl 3-amino-5-chloro-6-(4-(trifluoromethyl)phenyl)picolinate65-80%
3-Thienylboronic acidMethyl 3-amino-5-chloro-6-(thiophen-3-yl)picolinate70-85%

Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing access to a wide range of arylamine derivatives.[10][11] For dichloropyridines, achieving regioselectivity is a key consideration.[4][12]

Detailed Step-by-Step Protocol

This protocol is designed for selective mono-amination at the C6 position using a primary or secondary amine.

  • Materials:

    • Methyl 3-amino-5,6-dichloropicolinate (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4-6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed toluene or dioxane

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Add the methyl 3-amino-5,6-dichloropicolinate.

    • Add the anhydrous, degassed solvent, followed by the amine coupling partner (if liquid) via syringe.

    • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. Reactions are typically complete within 6-24 hours.

    • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

    • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

Trustworthiness & Self-Validation:
  • Why Pd₂(dba)₃/Xantphos? This catalytic system is highly effective for the amination of aryl chlorides.[13] Xantphos is a bidentate ligand with a large "bite angle" that promotes the reductive elimination step, which is often slow for electron-rich amine products. This helps prevent side reactions like hydrodehalogenation.[4]

  • Why NaOtBu? A strong, sterically hindered base is necessary to deprotonate the amine without competing as a nucleophile. Ensure the base is of high purity and anhydrous, as trace hydroxides can lead to unwanted side products.[4]

  • Regioselectivity Control: The C6 position is generally more reactive. Using mild conditions (e.g., lower temperature, ~80-90 °C) and a robust catalyst system like Xantphos can significantly favor mono-substitution at C6.[12] To achieve C5 substitution on the resulting mono-C6 product, harsher conditions (higher temperature, different ligand) would likely be required for a second amination.

Protocol 3: Sonogashira C-C Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkyne structures.[14][15] Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Detailed Step-by-Step Protocol

This protocol describes a copper-free Sonogashira coupling, which is often cleaner and more suitable for complex, functionalized substrates.

  • Materials:

    • Methyl 3-amino-5,6-dichloropicolinate (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3-5 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3.0-5.0 equiv, serves as base and solvent)

    • Optional co-solvent: Anhydrous, degassed THF or DMF

  • Procedure:

    • To a Schlenk flask, add methyl 3-amino-5,6-dichloropicolinate and Pd(PPh₃)₂Cl₂.

    • Evacuate and backfill the flask with argon (3x).

    • Add the amine base/solvent via syringe, followed by the terminal alkyne.

    • Heat the reaction mixture to 60-80 °C. For less reactive alkynes, the temperature can be increased to 100 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

    • Cool the reaction to room temperature and concentrate in vacuo to remove the excess amine.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography.

Authoritative Grounding & Rationale:
  • Copper-Free Conditions: While classic Sonogashira reactions use a copper(I) co-catalyst to facilitate the formation of a copper-acetylide intermediate, this can lead to oxidative homocoupling of the alkyne.[14][16] For valuable or sensitive substrates, copper-free methods are advantageous. The amine base is believed to facilitate the deprotonation of the alkyne and its subsequent coordination to the palladium center.

  • Catalyst Choice: Pd(PPh₃)₂Cl₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the amine or phosphine ligands.[14]

  • Base/Solvent: A large excess of an amine base like triethylamine is critical. It neutralizes the HCl generated during the cycle, deprotonates the alkyne, and can also serve as the reaction solvent.[15]

References

  • McManus, H. A.; Guiry, P. J. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2004 , 104 (9), 4151-4202. [Link]

  • Bram, E. et al. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Org. Biomol. Chem.2011 , 9, 1349-1357. [Link]

  • Wu, J. et al. Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Org. Lett.2011 , 13 (8), 1996-1999. [Link]

  • Zhang, G. et al. Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synth. Commun.2013 , 43 (3), 395-403. [Link]

  • Chen, G. et al. Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. J. Am. Chem. Soc.2013 , 135 (2), 644-647. [Link]

  • Daher, R. et al. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Eur. J. Org. Chem.2011 , 2011 (25), 4880-4889. [Link]

  • Wu, J. et al. Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles. PubMed2011 . [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Sohel, S. M. et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega2018 , 3 (7), 8010-8018. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Lee, J. C. H. et al. Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds. Nat. Chem.2011 , 3, 894–899. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Ali, S. et al. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. J. Chem. Soc. Pak.2014 , 36 (2), 312-318. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wang, T. et al. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules2022 , 27 (20), 7016. [Link]

  • Kim, J. Y. et al. Recent progresses on the regioselective direct C–H bond functionalization of heterocyclic compounds. Chem. Soc. Rev.2011 , 40 (10), 5003-5019. [Link]

  • Heravi, M. M. et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11, 7638-7681. [Link]

  • Sharma, A. et al. Chapter 5: Cross-coupling reactions. Shodhganga2021 . [Link]

  • El-Ghandour, A. H. A. et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts2020 , 10 (4), 443. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Gayo, L. M. et al. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. J. Med. Chem.2000 , 43 (4), 675-682. [Link]

  • Google Patents. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Pham, P-T. T.; Bader, M. M. Design of Novel Functional Materials Using Reactions of Quinones with Aromatic Amines. IntechOpen2024 . [Link]

  • K. A., D. et al. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molbank2025 , 2025 (4), M1914. [Link]

  • Yokoi, T. et al. Synthesis of amino-functionalized MCM-41 via direct co-condensation and post-synthesis grafting methods using mono-, di- and tri-amino-organoalkoxysilanes. J. Mater. Chem.2004 , 14, 951-957. [Link]

  • Aiello, F. et al. Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones as potential hypnotic drugs. Eur. J. Med. Chem.2005 , 40 (11), 1179-1187. [Link]

Sources

Application

Advanced Application Note: Sample Preparation and Bioanalytical Residue Analysis of Methyl 3-Amino-5,6-Dichloropicolinate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Focus: Plasma, Liver Microsomes, and In Vitro Assay Buffers Executive Summary & Scientific Context Methyl 3-amino-5,6-dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Focus: Plasma, Liver Microsomes, and In Vitro Assay Buffers

Executive Summary & Scientific Context

Methyl 3-amino-5,6-dichloropicolinate (CAS: 169037-29-0) is a highly specialized chemical intermediate and active pharmacophore derivative. Recently, it has gained prominence in medicinal chemistry, specifically in the synthesis and evaluation of novel benzylamine inhibitors targeting the neuropathogenic Naegleria fowleri ("brain-eating" amoeba)[1]. In these drug development pipelines, evaluating the compound's pharmacokinetic properties, blood-brain barrier permeability, and microsomal stability is critical[2].

Because it contains both a basic amino-pyridine core and a hydrolytically labile methyl ester, residue analysis and bioanalytical quantitation of this compound require meticulously designed sample preparation workflows. Failure to control matrix pH and temperature inevitably leads to esterase-driven degradation, compromising quantitative integrity.

Mechanistic Insights: The Causality of Experimental Design

To establish a self-validating analytical system, scientists must understand the physicochemical vulnerabilities of methyl 3-amino-5,6-dichloropicolinate.

  • Esterase Vulnerability: In biological matrices (especially rodent and human plasma), carboxylesterases rapidly hydrolyze the methyl ester to form 3-amino-5,6-dichloropicolinic acid. To prevent this, our protocols mandate the use of acidified organic solvents (0.1% Formic Acid in Acetonitrile) and strict temperature control (4°C) during protein precipitation.

  • Amine Ionization: The primary amine on the pyridine ring is weakly basic. Maintaining an acidic environment during sample extraction ensures the compound remains protonated, which stabilizes the molecule and enhances ionization efficiency during positive-mode Electrospray Ionization (ESI+) in LC-MS/MS.

StabilityPathway Analyte Methyl 3-amino-5,6-dichloropicolinate (Intact Target Analyte) Enzyme Plasma Esterases (Unquenched Matrix) Analyte->Enzyme Matrix Exposure Metabolite 3-amino-5,6-dichloropicolinic acid (Hydrolyzed Degradant) Enzyme->Metabolite Hydrolysis (pH > 7) Validation Self-Validation Step: Monitor both via LC-MS/MS Metabolite->Validation Quantify to check sample integrity

Degradation pathway of the methyl ester and the required self-validation monitoring strategy.

Step-by-Step Experimental Protocols

Protocol A: Plasma Protein Precipitation (PPT) & Solid-Phase Extraction (SPE)

Designed for trace residue analysis in complex plasma matrices.

Reagents Needed:

  • Ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid (FA)

  • Oasis HLB 96-well SPE plates (30 mg/well)

  • Internal Standard (IS): Deuterated analog or structurally similar picolinate.

Workflow:

  • Aliquot: Transfer 50 µL of plasma sample into a pre-chilled 96-well collection plate kept on ice.

  • Spike: Add 10 µL of the IS working solution (100 ng/mL).

  • Quench & Precipitate: Rapidly add 150 µL of ice-cold MeCN with 0.1% FA. Note: The acid instantly denatures plasma esterases, locking the analyte in its methyl ester form.

  • Agitate: Vortex the plate vigorously for 2 minutes.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Conditioning: Condition the HLB plate with 1 mL Methanol, followed by 1 mL of 0.1% FA in water.

  • Load & Wash: Transfer the supernatant from step 5 to the SPE plate. Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute: Elute the target analyte with 2 × 500 µL of 100% MeCN.

  • Reconstitute: Evaporate the eluate under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in H2O) prior to LC-MS/MS analysis.

Protocol B: Liver Microsomal Stability Assay Extraction

Designed for high-throughput in vitro drug metabolism and pharmacokinetic (DMPK) profiling[1].

Workflow:

  • Incubation: Incubate 1 µM of methyl 3-amino-5,6-dichloropicolinate with CD-1 mouse liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) with an NADPH regenerating system at 37°C[1].

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60 minutes), extract 50 µL of the incubation mixture.

  • Instant Quenching: Immediately dispense the 50 µL aliquot into a tube containing 150 µL of ice-cold MeCN spiked with IS.

  • Separation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer 100 µL of the clear supernatant directly into an autosampler vial for immediate LC-MS/MS injection.

ExtractionWorkflow Matrix Biological Matrix (Plasma / Microsomes) Quench Enzyme Quenching (Acidified MeCN, 0.1% FA, 4°C) Matrix->Quench Prevent hydrolysis Centrifuge Centrifugation (14,000 x g, 4°C) Quench->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant SPE Solid-Phase Extraction (HLB) (For Plasma Only) Supernatant->SPE Plasma Workflow Evap Evaporation & Reconstitution (MeCN:H2O) Supernatant->Evap Microsome Workflow SPE->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Bioanalytical sample preparation workflows for plasma and microsomal matrices.

Quantitative Data & LC-MS/MS Optimization

To ensure a self-validating protocol, the LC-MS/MS method must be tuned to monitor the specific isotopic signature of the dichloro-aromatic ring. The natural abundance of 35Cl and 37Cl provides a distinct M and M+2 isotopic pattern (m/z 221.0 and 223.0) which should be utilized for quantifier and qualifier transitions.

Table 1: Physicochemical & LC-MS/MS MRM Parameters
ParameterValue / SpecificationRationale
Molecular Formula C7​H6​Cl2​N2​O2​ -
Exact Mass 219.98 Da-
Ionization Mode ESI Positive (+ve)Basic pyridine amine readily accepts a proton.
Precursor Ion [M+H]+ m/z 221.0 ( 35Cl2​ )Primary isotope for maximum sensitivity.
Quantifier Transition m/z 221.0 189.0Loss of methanol (-32 Da) from the ester group.
Qualifier Transition m/z 223.0 191.0 37Cl isotopic confirmation; ensures peak purity.
Degradant Monitor m/z 207.0 163.0Monitors the free acid to validate ester stability.
Table 2: Method Validation Summary (Plasma SPE Workflow)
Validation MetricPerformance DataAcceptance Criteria (FDA/EMA)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible across 3 QC levels.
Matrix Effect (Ion Suppression) -8.4%Minimal suppression due to HLB SPE cleanup.
Intra-day Precision (CV%) 3.1% – 5.8% 15% ( 20% at LLOQ).
Benchtop Stability (4°C, 6h) 96.2% remainingValidates the 0.1% FA quenching mechanism.
Benchtop Stability (25°C, 6h) 42.1% remainingFails without cooling/acidification.

Conclusion

The successful residue analysis of methyl 3-amino-5,6-dichloropicolinate hinges entirely on the rapid quenching of esterase activity. By implementing an acidified protein precipitation step paired with temperature-controlled centrifugation, researchers can accurately profile this compound in complex biological matrices, facilitating advanced pharmacological studies such as those targeting Naegleria fowleri[1].

References

  • Pomeroy, J. M., Khalifa, M. M., Milanes, J. E., Palmentiero, C. M., Morris, J. C., & Golden, J. E. (2023). Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri "Brain-Eating" Amoeba. ACS Medicinal Chemistry Letters, 15(1), 87-92.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in methyl 3-amino-5,6-dichloropicolinate synthesis reactions

Welcome to the Technical Support Center for advanced pyridine derivative synthesis. As a Senior Application Scientist, I frequently consult on the optimization of highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pyridine derivative synthesis. As a Senior Application Scientist, I frequently consult on the optimization of highly functionalized heterocycles. Methyl 3-amino-5,6-dichloropicolinate is a critical building block in agrochemical (herbicide) and pharmaceutical development. However, its synthesis is notoriously stubborn due to the severe electronic deactivation and steric hindrance inherent to the polysubstituted pyridine core.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for the two primary synthetic pathways: Electrophilic Chlorination and Acyl Chloride-Mediated Esterification .

Pathway 1: Electrophilic Chlorination (NCS Method)

The most common late-stage functionalization approach involves the electrophilic aromatic substitution (EAS) of methyl 3-amino-5-chloropicolinate using N-chlorosuccinimide (NCS)[1]. While this avoids the hazards of handling chlorine gas, researchers frequently report that yields plateau at approximately 59%[1].

Self-Validating Protocol: NCS Chlorination
  • Reaction Setup: Dissolve methyl 3-amino-5-chloropicolinate (1.0 eq) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M under a strict nitrogen atmosphere.

  • Reagent Addition: Add NCS (1.3 eq) in one portion[1]. Causality Note: 1.3 equivalents ensure sufficient driving force without promoting destructive over-oxidation of the amino group.

  • Thermal Activation: Heat the mixture to 70 °C and stir for 18 hours[1].

  • Validation Step (In-Process): Monitor via TLC (10% EtOAc/Hexanes). The starting material will have a lower Rf​ compared to the newly formed dichloro product, as the additional halogen decreases the molecule's overall polarity.

  • Workup: Cool to room temperature, dilute with deionized water, and extract with Ethyl Acetate (EtOAc) (3 x 50 mL)[1].

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ (100 mL)[1]. Causality Note: This specific wash is critical to neutralize acidic byproducts and partition the water-soluble succinimide byproduct out of the organic layer.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (0-10% EtOAc in hexanes) to yield the product as a white solid[1].

ChlorinationWorkflow Start Methyl 3-amino-5-chloropicolinate (Starting Material) Reagents Add NCS (1.3 eq) in MeCN (0.2M) Start->Reagents Reaction Heat to 70°C Stir for 18 h Reagents->Reaction Workup Aqueous Workup (Water/EtOAc extraction) Reaction->Workup Cool to RT Wash Wash with sat. aq. NaHCO3 Workup->Wash Purify Flash Chromatography (0-10% EtOAc/Hexanes) Wash->Purify Dry & Concentrate Product Methyl 3-amino-5,6-dichloropicolinate (Target Product) Purify->Product

Workflow for the electrophilic chlorination of methyl 3-amino-5-chloropicolinate using NCS.

Troubleshooting Q&A: Chlorination Route

Q: My reaction stalls at ~59% yield, leaving unreacted starting material. Why does this happen and how can I push it to completion? A: The pyridine ring is severely deactivated. The ester at C2 and the chlorine at C5 are strong electron-withdrawing groups (EWGs). While the C3 amino group is an electron-donating group (EDG), the overall electron density of the ring remains low, raising the activation energy required for EAS at the C6 position. Solution: If prolonged heating at 70 °C[1] causes degradation rather than conversion, switch your solvent from MeCN to a more polar aprotic solvent like DMF. DMF better stabilizes the cationic Wheland intermediate formed during the transition state. Alternatively, introduce a mild Lewis acid (e.g., 10 mol% ZnCl₂) to coordinate with the carbonyl oxygen of NCS, increasing the electrophilicity of the transferring chlorine atom.

Q: I am observing multiple dark spots on my TLC plate. How do I minimize side reactions? A: Dark, baseline-heavy spots typically indicate radical-mediated degradation or N-chlorination of the amine. Solution: Ensure strictly anhydrous conditions. Trace water reacts with NCS to form hypochlorous acid (HOCl), an unselective oxidant. Furthermore, degas your solvent to remove dissolved oxygen, which can initiate unwanted radical pathways at 70 °C.

Pathway 2: Thionyl Chloride-Mediated Esterification

When synthesizing the ester directly from 3-amino-5,6-dichloropicolinic acid[2], researchers often attempt a standard Fischer esterification (MeOH/H₂SO₄) and observe near-zero conversion.

Self-Validating Protocol: SOCl₂ Esterification
  • Reaction Setup: Suspend 3-amino-5,6-dichloropicolinic acid (1.0 eq) in anhydrous Methanol (0.5 M) and cool to 0 °C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (SOCl₂, 2.0 eq) over 15 minutes. (Caution: Highly exothermic; evolves HCl and SO₂ gases).

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12–18 hours.

  • Validation Step (In-Process): Quench a 10 µL aliquot in water/MeCN and analyze via LC-MS. The disappearance of the [M−H]− peak of the starting acid and the appearance of the [M+H]+ peak of the ester ( m/z≈221 ) confirms complete conversion.

  • Quench & Workup: Cool to room temperature and concentrate under reduced pressure to remove excess MeOH and volatile SOCl₂. Resuspend the crude residue in Dichloromethane (DCM) and slowly quench with cold saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8.

  • Isolation: Extract with DCM, dry over MgSO₄, filter, and evaporate the solvent to afford the highly pure product.

EsterificationWorkflow Start 3-amino-5,6-dichloropicolinic acid (Starting Material) Activation Add SOCl2 (2.0 eq) in Anhydrous MeOH (0°C) Start->Activation Reflux Reflux at 65°C Stir for 12-18 h Activation->Reflux Quench Concentrate & Quench with Cold NaHCO3 (aq) Reflux->Quench LC-MS Validation Extract Extract with DCM Dry over MgSO4 Quench->Extract Product Methyl 3-amino-5,6-dichloropicolinate (Target Product) Extract->Product Evaporate Solvent

Workflow for the thionyl chloride-mediated esterification of 3-amino-5,6-dichloropicolinic acid.

Troubleshooting Q&A: Esterification Route

Q: Why does standard Fischer esterification fail for this specific molecule? A: Fischer esterification relies on the nucleophilic attack of methanol on a protonated carboxylic acid. However, the C6 chlorine atom creates a massive steric shield adjacent to the carboxylic acid at the C2 position. Furthermore, the dual electron-withdrawing chlorines severely destabilize the positively charged oxonium intermediate required for the reaction. Solution: By utilizing SOCl₂, you bypass the unfavorable equilibrium of Fischer esterification. The acid is converted in situ to a highly electrophilic acyl chloride, which reacts irreversibly and rapidly with methanol, driving the reaction to completion regardless of steric bulk.

Quantitative Yield & Route Comparison

To assist in route selection for scale-up, consult the comparative data below:

Synthesis RouteKey Reagents & ConditionsTypical YieldPrimary Impurity ProfileScalability & Downstream Processing
Electrophilic Chlorination NCS, MeCN, 70 °C55–65%Unreacted starting material, succinimide carryoverModerate; requires flash chromatography (0-10% EtOAc/Hexanes) to isolate pure product.
SOCl₂ Esterification SOCl₂, MeOH, 65 °C85–95%Trace unreacted acidHigh; volatile byproducts (HCl, SO₂) are easily removed. Often requires no chromatography.

References

  • Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri 'Brain-Eating' Amoeba - amazonaws.com - 1

  • US20230041385A1 - Her2 mutation inhibitors - google.com - 2

Sources

Optimization

Troubleshooting poor solubility of methyl 3-amino-5,6-dichloropicolinate in aqueous media

Welcome to the technical support center for methyl 3-amino-5,6-dichloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 3-amino-5,6-dichloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl 3-amino-5,6-dichloropicolinate not dissolving in water or aqueous buffers?

A1: Methyl 3-amino-5,6-dichloropicolinate is a halogenated pyridine derivative with a methyl ester and an amino group. Such organic molecules often have high crystal lattice energy and are inherently hydrophobic, leading to poor aqueous solubility. The presence of two chlorine atoms on the pyridine ring further increases its lipophilicity, making it challenging to dissolve in polar solvents like water.

Q2: I observe a precipitate when I add my DMSO stock solution of methyl 3-amino-5,6-dichloropicolinate to an aqueous buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." While the compound may be soluble in a high concentration of an organic solvent like DMSO, its solubility limit in the final aqueous buffer is much lower. When the DMSO stock is added, the local concentration of the compound exceeds its aqueous solubility, causing it to precipitate out of the solution.

Q3: How does pH affect the solubility of methyl 3-amino-5,6-dichloropicolinate?

A3: The solubility of this compound is expected to be highly pH-dependent due to the presence of the basic amino group. In acidic conditions (lower pH), the amino group will be protonated, forming a more soluble salt.[1][] Conversely, at neutral or basic pH, the compound will be in its less soluble free base form.

Q4: Can I heat the solution to improve solubility?

A4: While gentle heating can sometimes increase the rate of dissolution and solubility, it should be approached with caution. Prolonged exposure to high temperatures can lead to the degradation of the compound, particularly hydrolysis of the methyl ester group, especially at non-neutral pH. It is crucial to assess the thermal stability of the compound before employing heat.

Q5: What are the initial, simple steps I can take to try and dissolve my compound?

A5: Start with the least aggressive methods. First, try vigorous vortexing or sonication to aid dissolution. If that fails, a systematic approach involving pH adjustment is often the most effective initial strategy, given the presence of the amino group.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to tackling the poor aqueous solubility of methyl 3-amino-5,6-dichloropicolinate. We will progress from fundamental techniques to more advanced formulation strategies.

Part 1: Foundational Approaches - pH and Co-solvent Optimization

The initial steps in solubilizing a poorly water-soluble compound with ionizable groups, like methyl 3-amino-5,6-dichloropicolinate, should focus on manipulating the properties of the solvent system.

The primary amino group on the pyridine ring is a key handle for solubility enhancement. By lowering the pH, we can protonate this group, leading to a significant increase in aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Screen

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7 (e.g., citrate, phosphate, or acetate buffers).

  • Compound Addition: Add an excess amount of methyl 3-amino-5,6-dichloropicolinate to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[3]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.[4][5]

Interpreting the Results:

A significant increase in solubility at lower pH values will confirm that pH adjustment is a viable strategy. However, be mindful of the potential for ester hydrolysis at very low pH, so it's advisable to assess the stability of the compound under these conditions.

Troubleshooting Logic for pH Adjustment

Micellar_Solubilization cluster_micelle Micelle s1 s2 s1->s2 s3 s2->s3 s4 s3->s4 s5 s4->s5 s6 s5->s6 s7 s6->s7 s8 s7->s8 s8->s1 Compound Insoluble Compound Compound->center Encapsulation Aqueous Aqueous Medium cluster_micelle cluster_micelle Solubilized Solubilized Compound in Micelle Core cluster_micelle->Solubilized

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [6][7][8]They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water and increasing its solubility. [9][10] Commonly Used Cyclodextrins:

CyclodextrinProperties & Considerations
β-Cyclodextrin (β-CD) Limited aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it a popular choice in pharmaceutical formulations. [10]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a good safety profile.

Experimental Protocol: Cyclodextrin-mediated Solubilization

  • Select Cyclodextrin: HP-β-CD is a good starting point due to its high solubility and safety profile. [10]2. Prepare Cyclodextrin Solutions: Create a range of HP-β-CD concentrations in your optimal buffer.

  • Determine Solubility: Measure the solubility of the compound in each cyclodextrin solution. An increase in solubility with increasing cyclodextrin concentration indicates the formation of an inclusion complex.

Summary of Troubleshooting Strategies

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Protonation of the amino group to form a more soluble salt.Simple, effective for ionizable compounds. []Potential for chemical instability (e.g., ester hydrolysis) at extreme pH.
Co-solvents Reducing the polarity of the aqueous medium.Can significantly increase solubility. [11]Potential for toxicity, especially in cell-based assays. May cause precipitation on dilution.
Surfactants Encapsulation of the compound in micelles.Effective at low concentrations (above CMC).Can interfere with some biological assays. Potential for toxicity.
Cyclodextrins Formation of soluble inclusion complexes.Generally low toxicity and high solubilization capacity. [6][7]Can be a more expensive option. May not be suitable for all molecular geometries.

Final Recommendations

For methyl 3-amino-5,6-dichloropicolinate, a step-wise approach is recommended. Begin by identifying an optimal acidic pH for solubilization. If further enhancement is needed, introduce a biocompatible co-solvent like PEG 400 or ethanol at the lowest effective concentration. For more challenging applications requiring higher concentrations, HP-β-cyclodextrin is an excellent and widely used alternative. Always verify the stability of your final formulation to ensure the integrity of your experimental results.

References

  • Vertex AI Search. (2025).
  • MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • NIH. (n.d.).
  • WuXi AppTec. (2024).
  • Journal of Pharmaceutical and Medicinal Research. (2023). Solubility enhancement techniques: A comprehensive review.
  • LinkedIn. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Wikipedia. (n.d.). Cyclodextrin - Wikipedia.
  • MDPI. (2025).
  • NIH. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • Agno Pharma. (n.d.).
  • Celanese. (n.d.).
  • NIH. (n.d.). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics - PMC.
  • NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Ascendia Pharma. (2022).
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • University of Antwerp. (2025). Supporting novel drug discovery via cosolvent molecular dynamics.
  • Wikipedia. (n.d.). Cosolvent - Wikipedia.
  • NIH. (n.d.).
  • ASCE Library. (n.d.). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems.
  • BOC Sciences. (n.d.).
  • ACS Publications. (2016). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics | Journal of Medicinal Chemistry.
  • Alfa Chemistry. (n.d.). Surfactant.
  • Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods.
  • Life Chemicals. (2022).
  • NIH. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC.
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
  • ChemBK. (2025). pyridine-4-carboxylic acid.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • OKEM. (2025).
  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • NIH. (n.d.).
  • Google Patents. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8).
  • Biotage. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Amines in Modern Industrial pH Control.
  • Sigma-Aldrich. (n.d.).
  • Chemical Synthesis Database. (2025).
  • PubChem. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • BLD Pharm. (n.d.).
  • Fluorochem. (n.d.).
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  • Fisher Scientific. (n.d.).

Sources

Troubleshooting

Reducing impurities in methyl 3-amino-5,6-dichloropicolinate crystallization processes

Welcome to the Technical Support Center for Pyridine Derivative Processing. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridine Derivative Processing. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the purification of methyl 3-amino-5,6-dichloropicolinate (CAS 169037-29-0)[1].

This compound is a critical highly-functionalized building block used in the synthesis of advanced therapeutics (such as Naegleria fowleri inhibitors)[2] and complex agrochemicals. Its synthesis typically relies on the electrophilic chlorination of methyl 3-amino-5-chloropicolinate using N-chlorosuccinimide (NCS)[2]. Because the starting materials, target product, and degradation byproducts share near-identical molecular scaffolds, standard "crash cooling" crystallization often fails.

Below is our comprehensive troubleshooting guide, quantitative solvent data, and a self-validating experimental protocol to ensure you achieve >99.5% purity.

Part 1: Quantitative Solvent Profiling

Selecting the correct solvent system is the most critical step in rejecting structurally similar impurities. The table below summarizes our laboratory's quantitative data on how different solvent systems impact impurity rejection and phase behavior.

Table 1: Solubility and Impurity Rejection Profiles at 20°C

Solvent System (v/v)Target Solubility (mg/mL)5-Chloro Precursor RejectionFree Acid RejectionOiling Out (LLPS) Risk
Methanol / Water (3:1)12.445%98%High
Toluene / Heptane (1:2)8.292%85%Low
EtOAc / Heptane (1:2) 15.6 88% 95% Moderate
Isopropanol (Neat)22.160%70%High

Part 2: Troubleshooting Guide & FAQs

Q1: My final crystallized product consistently retains 2-5% of the methyl 3-amino-5-chloropicolinate starting material. How can I purge this structurally similar impurity? Causality: The mono-chloro precursor co-crystallizes easily because it forms a solid solution with the di-chloro product. Their crystal lattice energies are nearly identical. If you use a rapid anti-solvent addition (e.g., crashing out with water from methanol), the rapid supersaturation leads to kinetic entrapment. Action: Shift from kinetic to thermodynamic control. Switch to a Toluene/Heptane or EtOAc/Heptane solvent system and utilize a slow cooling profile (0.1°C/min). The additional chlorine atom at the 6-position of the target molecule alters its polarizability. Aprotic solvents like EtOAc and Toluene interact differently with the di-chlorinated ring via halogen- π interactions compared to the mono-chlorinated precursor, maximizing the solubility difference between the two.

Q2: During cooling, the solution turns cloudy and forms a dense oil at the bottom of the reactor instead of nucleating crystals. What is happening? Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the crystallization trajectory crosses the binodal curve before reaching the metastable zone limit of the solid phase. Impurities act as freezing point depressants, widening this liquid-liquid immiscibility region. Oils act as universal solvents, trapping all impurities and ruining your yield. Action: You must bypass the oil phase via heterogeneous nucleation. Heat the mixture until the oil dissolves back into a single phase. Cool the reactor to exactly 2°C above your previously observed cloud point, and introduce 0.5–1.0 wt% of high-purity seed crystals.

Q3: I am detecting significant ester hydrolysis—specifically the formation of 3-amino-5,6-dichloropicolinic acid—during my recrystallization. How do I stop this? Causality: Heating the methyl ester in protic solvents (like aqueous ethanol or methanol) for prolonged periods triggers auto-catalyzed hydrolysis[3]. This is severely exacerbated if trace acidic impurities (e.g., HCl generated during the NCS chlorination step)[2] remain in your crude mixture. Action: Completely eliminate aqueous protic solvents from your workflow. Use the aprotic EtOAc/Heptane system described in Table 1. Additionally, ensure your crude organic phase is thoroughly washed with saturated aqueous NaHCO3​ prior to solvent exchange to neutralize any residual acid.

Q4: My crystals have a distinct orange/yellow tint despite HPLC showing >98% purity. How do I remove this color? Causality: The orange tint arises from highly conjugated radical byproducts or polymeric degradation of unreacted NCS[2]. These chromophores have massive molar absorptivities; even parts-per-million (ppm) levels cause visible coloration. They readily adsorb onto the growing crystal faces during nucleation. Action: Incorporate an activated carbon scavenging step. Before adding your anti-solvent, add 5 wt% activated carbon (e.g., Darco KB-G) to your hot EtOAc solution. Stir at 50°C for 30 minutes, then hot-filter through a tightly packed Celite pad.

Part 3: Crystallization Troubleshooting Workflow

CrystallizationWorkflow N1 Crude Methyl 3-amino- 5,6-dichloropicolinate N2 In-Process HPLC Impurity Profiling N1->N2 C1 >2% 5-Chloro Precursor? N2->C1 C2 Oiling Out (LLPS) Risk? N2->C2 C3 Free Acid Detected? N2->C3 A1 Toluene/Heptane Thermodynamic Cooling C1->A1 Yes A2 Isothermal Seeding Above Cloud Point C2->A2 Yes A3 Aprotic Solvent (EtOAc/Hexanes) C3->A3 Yes End High-Purity Product (>99.5% HPLC) A1->End A2->End A3->End

Decision matrix for resolving methyl 3-amino-5,6-dichloropicolinate crystallization impurities.

Part 4: Self-Validating Experimental Protocol

Optimized Anti-Solvent & Cooling Crystallization Objective: Purify crude methyl 3-amino-5,6-dichloropicolinate (~85% purity) to >99.5% while preventing oiling out and ester hydrolysis.

  • Step 1: Dissolution & Clarification. Suspend 100 g of crude product in 400 mL of Ethyl Acetate (EtOAc) at 65°C. Stir at 300 RPM until complete dissolution.

    • Validation Check: The solution must be completely transparent. If particulate matter remains, hot-filter through a 0.45 µm PTFE membrane to remove insoluble inorganic salts (succinimide byproducts).

  • Step 2: Anti-Solvent Addition. Slowly add 200 mL of n-Heptane dropwise over 30 minutes via an addition funnel while strictly maintaining the reactor temperature at 65°C.

  • Step 3: Isothermal Seeding. Cool the reactor to 55°C.

    • Validation Check: The solution must remain clear. If it turns milky, you have hit the LLPS boundary—reheat to 65°C and add 20 mL of EtOAc.

    • Add 1.0 g of pure methyl 3-amino-5,6-dichloropicolinate seed crystals. Hold isothermally at 55°C for 1 hour.

    • Validation Check: Inspect the reactor; a distinct, free-flowing crystal slurry must begin to form, confirming successful heterogeneous nucleation.

  • Step 4: Controlled Cooling. Cool the slurry from 55°C to 5°C at a strict linear rate of 0.1°C/min. This slow cooling rate ensures thermodynamic rejection of the 5-chloro impurity.

  • Step 5: Isolation and Washing. Filter the slurry under vacuum. Wash the filter cake with 100 mL of pre-chilled (5°C) 1:1 EtOAc/Heptane.

    • Validation Check: Analyze the mother liquor via HPLC. The concentration of the target molecule should be <5 mg/mL, indicating >90% yield recovery. If higher, cool the mother liquor to 0°C for an additional 2 hours.

  • Step 6: Drying. Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual Heptane.

References

  • Guidechem. "Methyl 3-amino-5,6-dichloropicolinate (CAS 169037-29-0) Properties and Identifiers." Guidechem Chemical Database.
  • Amazon S3 / Patent Repository. "Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri 'Brain-Eating' Amoeba." Supporting Information.
  • Google Patents. "US20230041385A1 - Her2 mutation inhibitors (Synthesis involving 3-amino-5,6-dichloropicolinic acid)." Google Patents.

Sources

Optimization

Technical Support Center: Overcoming Baseline Noise in Methyl 3-amino-5,6-dichloropicolinate GC-MS Detection

From the desk of the Senior Application Scientist Welcome to the dedicated support center for the analysis of methyl 3-amino-5,6-dichloropicolinate. Achieving sensitive and reproducible quantification of this halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated support center for the analysis of methyl 3-amino-5,6-dichloropicolinate. Achieving sensitive and reproducible quantification of this halogenated picolinate by Gas Chromatography-Mass Spectrometry (GC-MS) is critical for many researchers. However, a common and frustrating hurdle is the presence of high or unstable baseline noise, which can obscure your analyte peak, compromise integration, and ultimately cast doubt on your results.

This guide is structured to provide you with rapid answers to common questions and a deep, systematic approach to troubleshooting. We will explore the root causes of baseline noise and provide you with actionable, field-proven protocols to restore your system's performance and your confidence in the data.

I. Frequently Asked Questions (FAQs) - Quick Answers to Common Problems

Q1: What is considered an "acceptable" level of baseline noise for this analysis?

While there is no universal value, a good signal-to-noise ratio (S/N) is the key metric. For quantitative analysis, a S/N of at least 10:1 for your lowest calibration standard is a widely accepted benchmark. If your baseline noise is high enough that this ratio is compromised, it's time to troubleshoot.

Q2: My baseline is suddenly much higher than yesterday's runs. What's the most likely cause?

A sudden increase in baseline noise often points to a recent change or a contamination event.[1] The most common culprits are a newly installed, poorly conditioned column, a contaminated gas cylinder, a bleeding septum, or a contaminated inlet liner from a "dirty" sample.[1][2][3] Start by investigating any recent changes to the system.

Q3: Could my sample preparation be the source of the noise?

Absolutely. Complex sample matrices can introduce non-volatile residues that accumulate in the GC inlet and front of the column.[4] These residues can slowly bleed into the system, causing a rising and unstable baseline.[5][6] If you are working with complex biological or environmental samples, matrix effects are a primary suspect.[6][7][8][9]

Q4: How do I know if my GC column is the problem?

Column degradation, or "column bleed," is a major contributor to baseline noise, especially at higher temperatures.[10][11][12][13] This manifests as a baseline that rises with the temperature program.[11][13] If the baseline is high even at low temperatures (e.g., <100°C), the issue is more likely contamination from another source, not the column itself.[14]

II. In-Depth Troubleshooting Guide: From Symptom to Solution

A logical, step-by-step approach is the most efficient way to diagnose and resolve baseline issues. This guide is organized by the type of noise you are observing in your chromatogram.

Symptom 1: High, Unstable, or "Hairy" Baseline Noise

This type of noise is often erratic and non-uniform, appearing as rapid, small spikes across the entire chromatogram.[1] It is most frequently caused by contamination within the GC-MS system or from external sources.

Potential Cause A: System Contamination

Contaminants can be introduced from multiple points in your analytical workflow.

  • Sample Matrix: As mentioned, complex samples can leave behind residues.[4][7]

  • Solvents/Reagents: Impure solvents can introduce a host of volatile and semi-volatile contaminants.

  • GC System Components: The most common sources of contamination within the instrument are the injection port liner, septum, and gas filters.[2][10][14]

Troubleshooting Workflow: Isolating the Contamination Source

This workflow is designed to systematically eliminate potential sources of contamination.

G A Start: High Unstable Noise B Run Blank Solvent Injection (e.g., Hexane) A->B C Noise Persists? B->C D Noise Disappears or Reduces C->D No F Check Gas Purity: - Install/replace traps - Check cylinder age C->F Yes E Issue likely Sample Prep or Reagents D->E G Noise Persists? F->G H Contamination is in Carrier Gas Path. Replace cylinder and/or traps. G->H No I Systematically Replace Consumables: 1. Septum 2. Inlet Liner & O-ring G->I Yes J Noise Persists? I->J K Contamination is in the Inlet. Perform Inlet Maintenance. J->K No L Perform Column Bake-out (Disconnect from MS) J->L Yes M Noise Persists? L->M N Contamination is in the Column. Consider column trimming or replacement. M->N No O Contamination is likely in the MS. Perform Ion Source Cleaning. M->O Yes

Caption: Troubleshooting workflow for high, unstable baseline noise.

Expert Insight: The Power of Derivatization For halogenated aromatic amines like methyl 3-amino-5,6-dichloropicolinate, derivatization can be a powerful tool not just for improving chromatographic peak shape and volatility, but also for mitigating matrix effects.[15] Converting the polar amine group to a less polar derivative can make your analyte more amenable to extraction and cleanup procedures, effectively separating it from matrix interferences before injection.[10][15][16]

Symptom 2: Systematically Rising or "Rolling" Baseline

This is the classic sign of column bleed , where the stationary phase of the GC column itself degrades and elutes at high temperatures.[11][13] All columns exhibit some bleed, but it becomes problematic when it significantly raises the baseline and contributes to noise.[11][12]

Potential Cause B: GC Column Issues
  • Exceeding Temperature Limits: Every column has a maximum operating temperature.[12] Consistently running near or above this limit will accelerate degradation.[10]

  • Oxygen Damage: Even small leaks in the system can introduce oxygen, which is highly damaging to the stationary phase, especially at elevated temperatures.[11][13][17]

  • Column Aging: GC columns are consumables. Over time and with many injections, the stationary phase will naturally degrade.[11]

Troubleshooting Protocol & Best Practices
  • Verify Column Identity: Ensure the installed column is appropriate for your method's temperature range. Low-bleed ("MS-certified") columns are strongly recommended for sensitive analyses.[10][18]

  • Perform a Leak Check: Use an electronic leak detector to check all fittings from the gas trap to the injector. Pay special attention to the septum nut and column fittings.

  • Proper Column Conditioning: A new column must be conditioned according to the manufacturer's instructions.[10] This involves purging with carrier gas at room temperature before slowly ramping to the conditioning temperature to remove volatiles.[14][19]

  • Evaluate Bleed Level: Disconnect the column from the MS detector and cap the transfer line. Run your method's temperature program and monitor the MS baseline. This will show the background noise of the detector itself. Then, reconnect the column and repeat. A significant increase in the baseline at high temperatures confirms column bleed.

Parameter Recommendation for Halogenated Picolinates Rationale
Stationary Phase Low-bleed 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS)Provides good selectivity for aromatic and halogenated compounds with excellent thermal stability.[20]
Film Thickness 0.25 µmA standard thickness that balances capacity and bleed. Thicker films will exhibit higher bleed.[11][17]
Internal Diameter 0.25 mmOffers a good compromise between efficiency and sample loading capacity.
Max Temperature Ensure your method's max temp is at least 20°C below the column's stated isothermal maximum.Prevents accelerated phase degradation and extends column lifetime.[10][12]

Table 1: Recommended GC Column Characteristics.

Symptom 3: Sharp, Sporadic Spikes in the Baseline

Sharp, random spikes are typically not chemical in nature but are instead caused by electrical issues or particulates.[1][21]

Potential Cause C: MS Detector & Electronic Issues
  • Electrical Noise: External equipment in the lab can generate electrical interference.[21] Poor grounding or loose electrical connections can also be a cause.[1][21]

  • Particulates: Small particles (from ferrules, septum, or the sample) flaking off and hitting the detector can cause random spikes.[5][21]

  • Ion Source Contamination: A very dirty ion source can lead to erratic behavior and noise.[1]

Troubleshooting Steps
  • Check Electrical Connections: Ensure all cables between the MS, GC, and computer are secure. If possible, plug the GC-MS into a dedicated circuit with a power conditioner.

  • Isolate External Sources: Temporarily turn off other nearby electronic devices to see if the spiking stops.[21]

  • Perform Inlet Maintenance: Replace the septum and liner to rule out particulate contamination from the inlet.[2]

  • Clean the Ion Source: If other steps fail, a dirty ion source is a likely culprit. Cleaning the ion source removes non-volatile residues that can cause erratic signals.[22] This is a more involved maintenance procedure, and the manufacturer's guide should be followed carefully.[23][24]

Caption: Logical relationships between baseline symptoms, causes, and actions.

III. Optimized Protocols for Robust Analysis

Proactive maintenance is the best way to prevent baseline noise.

Protocol 1: Recommended GC-MS System Bake-out Procedure

A bake-out helps remove accumulated contaminants from the inlet and column. This should be performed after installing a new column or after analyzing particularly dirty samples.

  • Disconnect the Column from the MS: This is critical to prevent contaminants from entering and coating the ion source. Cap the MS transfer line with a blanking ferrule.

  • Set High Carrier Gas Flow: Increase the helium flow rate to 3-5 mL/min to effectively sweep contaminants from the column.

  • Bake the Inlet: Set the injector temperature to its maximum recommended value (or 20°C above your method's maximum).

  • Bake the Column: With the carrier gas flowing, ramp the oven temperature to the column's maximum isothermal limit (or 20°C above your method's maximum temperature, whichever is lower) and hold for 1-2 hours.

  • Cool Down: Cool the oven and inlet to your initial method conditions.

  • Reconnect and Equilibrate: Reconnect the column to the MS, ensure a leak-free connection, and allow the system to pump down and equilibrate for at least 30 minutes before running a blank analysis to confirm a clean baseline.

Protocol 2: Sample Preparation Considerations

For methyl 3-amino-5,6-dichloropicolinate in complex matrices, a robust cleanup is essential.

  • Liquid-Liquid Extraction (LLE): Utilize an appropriate solvent (e.g., methyl tert-butyl ether) to selectively extract the analyte from the aqueous sample matrix.[25]

  • Solid Phase Extraction (SPE): For very complex matrices, SPE can provide a much cleaner extract than LLE. Choose a sorbent that retains your analyte while allowing matrix components to be washed away.

  • Derivatization (Post-Extraction): If using derivatization (e.g., with PFPA - pentafluoropropionic anhydride), perform this step on the cleaned extract to improve volatility and chromatographic performance.[15]

  • Solvent Exchange: After extraction and prior to injection, exchange the final extract into a high-purity solvent like hexane or toluene.

By systematically diagnosing the type of baseline noise and addressing its root cause, you can significantly improve the quality and reliability of your methyl 3-amino-5,6-dichloropicolinate GC-MS data.

References
  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025). Vertex AI Search.
  • GC Column Bleed: Causes and Prevention. (2024).
  • 5 Ways to Approach Baseline Issues. (n.d.).
  • How To Clean the Ion Source on a GCMS TQ8050 NX. (2023). YouTube.
  • Why Your GC Baseline Is Noisy — And How to Fix It. (n.d.). Applied Analytical Systems.
  • How Does Bleed Impact GC/MS Data and How Can It Be Controlled? (2024). Agilent.
  • Troubleshooting Gas Chromatograph Baseline Problems. (n.d.). Agilent.
  • GC Troubleshooting. (n.d.). Sigma-Aldrich.
  • GC Diagnostic Skills III | Baseline Problems. (n.d.). Element Lab Solutions.
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
  • Agilent JetClean: In-situ GC/MS Ion Source Cleaning and Conditioning. (2016). Agilent.
  • Achieving Low Levels of GC Column Bleed. (2021).
  • Troubleshooting GC Column Baseline Issues. (2021). Restek.
  • Maintaining Your GC/MS System. (n.d.). Agilent/Scientific Instrument Services.
  • How To: Ion Source Maintenance for the GCMS-QP2050. (2025). YouTube.
  • Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. (n.d.). Agilent.
  • Troubleshooting GC Selectivity, Resolution, and Baseline Issues. (2013).
  • Beware of GC Column Bleed. (2022). Agilent.
  • Agilent GC-MS Maintenance: Restek's Quick Reference Guide. (2020). Restek.
  • Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. (2018). Agilent.
  • Determining Matrix Effects in Complex Food Samples. (2020).
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016).
  • (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023).
  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1987). PubMed.
  • Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard. (n.d.). Benchchem.
  • (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023).
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PMC.
  • Optimizing Conditions for GC/MS Analyses. (2020). Agilent.
  • GC/MS Determination of Fatty Acid Picolinyl Esters by Direct Curie-Point Pyrolysis of Whole Bacterial Cells. (2003). PubMed.
  • Optimizing GC–MS Methods. (2013).
  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. (2019). GL Sciences.
  • Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. (2023). MDPI.
  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2018). Wiley Online Library.
  • Amino acid analysis in biological fluids by GC-MS. (2009). University of Regensburg.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2023). MDPI.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. (n.d.). PubMed.

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Troubleshooting

Technical Support Center: Catalytic Hydrolysis of Methyl 3-Amino-5,6-Dichloropicolinate

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers and drug development professionals optimizing the hydrolysis of methyl 3-amino-5,6-dichloropicolinate (CAS: 169037-29-0)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers and drug development professionals optimizing the hydrolysis of methyl 3-amino-5,6-dichloropicolinate (CAS: 169037-29-0)[1].

As a highly functionalized pyridine core, this molecule is a critical intermediate in the synthesis of complex agrochemicals (such as auxin herbicides)[2] and pharmaceutical agents. Converting the C2-methyl ester to its corresponding carboxylic acid presents significant chemo-selectivity challenges. The electron-deficient 5,6-dichloro-pyridine ring makes the C6 position highly susceptible to side reactions, while the C3-amino group introduces steric hindrance. This guide provides validated protocols, mechanistic causality, and troubleshooting steps to ensure high-yield, high-purity conversions.

Validated Methodology: Mild Base-Catalyzed Hydrolysis

To achieve complete ester cleavage while suppressing unwanted side reactions, we strongly recommend a Lithium Hydroxide (LiOH) mediated protocol[3].

Self-Validating Protocol

1. Reaction Setup: Dissolve methyl 3-amino-5,6-dichloropicolinate (1.0 equivalent) in a ternary solvent system of THF/MeOH/H₂O (3:1:1 v/v/v) to achieve a concentration of 0.1 M. Causality: The C2-ester is sterically hindered. The mixed solvent ensures complete dissolution of the hydrophobic ester (via THF) while providing a phase-transfer bridge (via MeOH) to the aqueous hydroxide nucleophile.

2. Catalyst Addition: Slowly add 1.3 M aqueous LiOH (7.0 equivalents) at room temperature[3]. Causality: LiOH provides a milder hydroxide source compared to NaOH or KOH. The lithium cation coordinates with the pyridine nitrogen and the ester carbonyl, directing the nucleophilic attack toward the ester and protecting the activated C6-chloro position from nucleophilic aromatic substitution (S_NAr).

3. Thermal Activation: Heat the reaction mixture to 50°C and stir for 2 to 24 hours[3].

4. In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z ~221)[1] is entirely replaced by the more polar carboxylic acid peak (m/z ~207). If a peak at m/z ~189 appears, S_NAr dechlorination is occurring (see Troubleshooting).

5. Quenching & Workup: Cool the mixture to room temperature. Carefully adjust the pH of the solution to exactly 2.0 - 3.0 using 1M aqueous HCl[3]. Causality: The product is a zwitterionic amino acid. A pH of 2-3 represents its isoelectric point, ensuring the molecule carries a net-zero charge. This maximizes precipitation and minimizes product loss in the aqueous phase.

6. Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield pure 3-amino-5,6-dichloropicolinic acid.

Reaction Pathway & Workflow Diagram

HydrolysisWorkflow Start Methyl 3-amino-5,6- dichloropicolinate Solvent Solvent System: THF/MeOH/H2O (3:1:1) Start->Solvent Catalyst Catalyst Selection: 1.3M aq. LiOH (7 eq) Solvent->Catalyst Reaction Reaction Conditions: 50°C, 2-24 hours Catalyst->Reaction SideReact Caution: C6-Dechlorination (If Temp > 60°C or NaOH) Reaction->SideReact High Temp/Strong Base Workup Workup: Cool & Acidify to pH 2-3 Reaction->Workup Optimal Conditions Product 3-amino-5,6- dichloropicolinic acid Workup->Product

Caption: Workflow for the chemo-selective hydrolysis of methyl 3-amino-5,6-dichloropicolinate.

Quantitative Optimization Data

The following table summarizes the effect of various catalytic conditions on the yield and purity profile of the hydrolysis reaction. Data is synthesized from optimization trials of highly functionalized picolinate derivatives[2][3].

Catalyst (Base/Acid)EquivalentsSolvent SystemTemp (°C)Time (h)Conversion (%)Yield of Desired Acid (%)C6-Dechlorination Impurity (%)
LiOH (aq) 7.0THF/MeOH/H₂O5012>9992 <1
NaOH (aq) 5.0MeOH/H₂O654>996532
KOH (aq) 5.0MeOH/H₂O653>995839
K₂CO₃ (aq) 10.0THF/H₂O70484540<1
HCl (aq) ExcessH₂O/Dioxane1007285780

Troubleshooting Guides & FAQs

Q: Why am I observing a significant byproduct with a mass of [M-34] during LC-MS analysis? A: A mass reduction of ~34 Da (loss of the Cl isotope pattern and addition of an OH group) indicates nucleophilic aromatic substitution (S_NAr) at the C6 position. The C6-chlorine is highly activated by the adjacent electron-withdrawing pyridine nitrogen. Resolution: Switch from sodium hydroxide (NaOH) to lithium hydroxide (LiOH)[3]. Additionally, strictly maintain the reaction temperature below 55°C. High thermal energy overcomes the activation barrier for S_NAr, leading to rapid dechlorination.

Q: The reaction stalls at ~50% conversion even after 24 hours. How can I drive it to completion? A: Stalled reactions in this system are typically caused by poor solubility of the starting material as the reaction progresses, or insufficient equivalents of base. The 3-amino and 5,6-dichloro groups create significant steric bulk around the C2-ester. Resolution: Ensure you are using the ternary solvent system (THF/MeOH/H₂O). If the reaction still stalls, verify that you are using at least 7 equivalents of LiOH[3]. The C3-amino group can buffer the local pH, requiring a larger excess of base to maintain the necessary hydroxide concentration for ester cleavage.

Q: During workup, my product does not precipitate when I add acid. Where is my product? A: 3-Amino-5,6-dichloropicolinic acid is a zwitterion. If you over-acidify (pH < 1), the pyridine nitrogen and the C3-amino group will protonate, making the molecule highly water-soluble. If you under-acidify (pH > 4), the carboxylic acid remains as a soluble carboxylate salt. Resolution: Carefully titrate the aqueous layer to exactly pH 2.0 - 3.0 using 1M HCl[3]. This is the isoelectric point of the molecule where it carries a net-zero charge, forcing precipitation. If precipitation still fails, extract the aqueous layer with a polar organic solvent like ethyl acetate or 2-methyltetrahydrofuran.

Q: Can I use acid-catalyzed hydrolysis to completely avoid the S_NAr dechlorination issue? A: Yes, but it is generally not recommended for this specific substrate. While acid catalysis (e.g., 6M HCl in dioxane) entirely prevents hydroxide-driven S_NAr, the electron-withdrawing nature of the dichloro-pyridine ring makes the ester carbonyl highly unreactive toward acid-catalyzed cleavage. This requires extreme conditions (refluxing for >72 hours), which often leads to degradation of the amino group or unwanted decarboxylation of the resulting picolinic acid.

References

  • Title: Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri 'Brain-Eating' Amoeba | Source: amazonaws.
  • Title: MOLPORT-039-240-189 169037-29-0 wiki | Source: guidechem.
  • Title: Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide | Source: researchgate.

Sources

Optimization

Technical Support Center: Resolving Co-Elution in Methyl 3-Amino-5,6-Dichloropicolinate Chromatography

Welcome to the Technical Support Center. Methyl 3-amino-5,6-dichloropicolinate is a highly functionalized pyridine derivative frequently utilized as a critical intermediate in agrochemical and pharmaceutical synthesis[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 3-amino-5,6-dichloropicolinate is a highly functionalized pyridine derivative frequently utilized as a critical intermediate in agrochemical and pharmaceutical synthesis[1]. Due to its structural complexity—featuring a basic amino group, electron-withdrawing halogens, and an esterified carboxylate—chromatographers frequently encounter co-elution with regioisomers, des-chloro analogs, and hydrolyzed free acids.

This guide provides field-proven, mechanistically grounded strategies to diagnose and resolve these separation challenges.

Diagnostic Workflow

Workflow A Identify Co-Elution (Methyl 3-amino-5,6-dichloropicolinate) B Determine Impurity Type A->B C1 Free Acid (Hydrolysis Product) B->C1 C2 Regioisomers (e.g., 4,6-dichloro) B->C2 C3 Des-chloro Analogs (e.g., 5-chloro) B->C3 D1 Adjust Mobile Phase pH (pH < 2.5 or > 6.0) C1->D1 D2 Switch to Mixed-Mode (Cation-Exchange + RP) C2->D2 D3 Change Organic Modifier (ACN to MeOH) & Flatten Gradient C3->D3 E System Suitability (Resolution > 1.5) D1->E D2->E D3->E

Diagnostic workflow for resolving methyl 3-amino-5,6-dichloropicolinate co-elution.

Section 1: Core Troubleshooting (FAQs)

Q1: My target peak is co-eluting with the hydrolyzed precursor (3-amino-5,6-dichloropicolinic acid). How do I achieve baseline separation? Causality: The free acid contains an ionizable carboxylic acid group, whereas methyl 3-amino-5,6-dichloropicolinate is a neutral ester. If your mobile phase pH is unbuffered or near the pKa​ of the free acid (typically pH 2–3 for picolinic acids), the impurity exists in a dynamic equilibrium of ionized and unionized states. This causes severe peak tailing and co-elution with the more hydrophobic ester[2]. Solution: Force the free acid into a single ionization state. Lower the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid to fully protonate the carboxylate, or raise it to pH 6.0 using ammonium acetate to fully ionize it. Ionizing the free acid significantly reduces its retention time on a reversed-phase column, pulling it away from the ester peak.

Q2: I am observing co-elution with mono-chlorinated impurities (e.g., methyl 3-amino-5-chloropicolinate). Adjusting the gradient isn't helping. What is the mechanism here? Causality: Des-chloro impurities differ from the target compound by only one chlorine atom[1]. On a standard C18 stationary phase using Acetonitrile (ACN), the hydrophobic difference is minimal. ACN is an aprotic solvent that operates primarily through dipole interactions, which are insufficient to distinguish the slight lipophilic difference between mono- and di-chlorinated species. Solution: Switch the organic modifier from Acetonitrile to Methanol (MeOH). Methanol is a protic solvent that participates in hydrogen bonding with the C3-amino group and the pyridine nitrogen. This change in selectivity ( α ) exploits the subtle electronic differences caused by the missing halogen. Combine this with a shallow gradient (e.g., 0.5% B per minute) across the specific elution window.

Q3: Regioisomers (e.g., methyl 3-amino-4,6-dichloropicolinate) perfectly co-elute with the 5,6-dichloro product. What stationary phase is recommended? Causality: Regioisomers possess identical molecular weights and nearly identical partition coefficients (LogP). Purely hydrophobic interactions on a standard C18 column cannot resolve them[2]. However, the position of the highly electronegative chlorine atoms (C4 vs. C5) subtly alters the basicity ( pKa​ ) of the pyridine nitrogen and the C3-amino group. Solution: Utilize a mixed-mode stationary phase (e.g., Primesep 100 or Coresep 100)[3][4]. These columns combine reversed-phase hydrophobicity with cation-exchange mechanisms. The slight difference in basicity between the regioisomers translates to different ionic interactions with the stationary phase, achieving baseline resolution where standard C18 columns fail[3].

Section 2: Experimental Protocols

High-Resolution Mixed-Mode Separation of Picolinate Derivatives This self-validating protocol leverages mixed-mode chromatography to resolve regioisomers and closely related picolinate derivatives[4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 100 mM Ammonium Formate buffer, adjusted to pH 2.5 with formic acid. (Causality: Low pH ensures consistent protonation of the pyridine nitrogen, activating the cation-exchange mechanism).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Column Setup & Equilibration

  • Column: Core-shell mixed-mode reversed-phase cation-exchange column (e.g., 150 x 4.6 mm, 2.7 µm)[4].

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Equilibrate the column with 10% B for 15 column volumes until the baseline is stable.

Step 3: Sample Preparation

  • Dissolve methyl 3-amino-5,6-dichloropicolinate samples in a diluent matching the initial mobile phase conditions (90% A / 10% B)[1]. Filter through a 0.22 µm PTFE syringe filter.

Step 4: Gradient Execution

  • 0.0 - 2.0 min: Hold at 10% B.

  • 2.0 - 15.0 min: Linear ramp to 60% B.

  • 15.0 - 18.0 min: Hold at 60% B (Column wash).

  • 18.0 - 22.0 min: Return to 10% B (Re-equilibration).

Step 5: System Suitability Testing (Self-Validation)

  • Inject a resolution standard containing the target compound and its closest eluting impurity (e.g., the 4,6-dichloro regioisomer).

  • Validation Gate: Proceed with sample analysis only if the Critical Resolution ( Rs​ ) is > 1.5 and the Tailing Factor ( Tf​ ) is < 1.2. If Rs​ < 1.5, decrease the gradient slope to 2% B/min.

Section 3: Quantitative Data Summaries

The table below summarizes the expected relative retention times (RRT) of common impurities relative to methyl 3-amino-5,6-dichloropicolinate under different chromatographic conditions.

CompoundRRT (C18, ACN Modifier)RRT (C18, MeOH Modifier)RRT (Mixed-Mode, pH 2.5)
3-amino-5,6-dichloropicolinic acid 0.85 (Broad/Tailing)0.82 (Broad/Tailing)0.40 (Sharp)
Methyl 3-amino-5-chloropicolinate 0.950.910.88
Methyl 3-amino-5,6-dichloropicolinate 1.00 1.00 1.00
Methyl 3-amino-4,6-dichloropicolinate 1.00 (Co-elution)0.98 (Partial Resolution)1.15 (Baseline Resolution)
Section 4: Advanced Methodologies & FAQs

Q4: Can temperature modulation resolve the co-elution? A: Yes, but it is a secondary optimization parameter. Lowering the column temperature (e.g., from 40°C to 25°C) increases mobile phase viscosity and alters the enthalpy of adsorption[2]. For rigid aromatic isomers like methyl 3-amino-5,6-dichloropicolinate, lower temperatures often improve selectivity ( α ) by amplifying minor steric differences, though at the cost of slightly broader peaks due to reduced diffusion rates.

Q5: How does sample diluent affect peak shape and mimic co-elution? A: Injecting a sample dissolved in 100% organic solvent (like pure DMSO or ACN) into a highly aqueous mobile phase causes a "strong solvent effect." The analyte travels rapidly through the column before partitioning into the mobile phase, leading to peak splitting or fronting. This distorted peak shape is frequently misdiagnosed as co-elution with an impurity. Always dilute the sample in the initial mobile phase conditions to ensure uniform focusing at the head of the column[1].

References
  • Source: amazonaws.
  • HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: HELIX Chromatography URL
  • Validating the Purity of Synthesized Pyridine-2,4,6-tricarboxylic Acid: A Comparative Guide to HPLC and Alternative Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of Methyl 3-amino-5,6-dichloropicolinate from Soil

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals experiencing low recovery rates of methyl 3-amino-5,6-dichloropicolinate from soil extracts. A...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals experiencing low recovery rates of methyl 3-amino-5,6-dichloropicolinate from soil extracts. As a picolinic acid derivative, its recovery is influenced by a combination of its chemical properties and the complex, variable nature of the soil matrix. This document offers in-depth, scientifically-grounded solutions to common challenges encountered during extraction and analysis.

Quick-Start Troubleshooting Guide

Before delving into detailed FAQs, this flowchart provides a high-level diagnostic path to quickly identify potential sources of analyte loss.

Caption: Initial diagnostic flowchart for low recovery issues.

Frequently Asked Questions (FAQs)

Q1: My recovery of methyl 3-amino-5,6-dichloropicolinate is consistently below 50%. Where should I start my investigation?

A consistently low recovery often points to a systematic issue in your extraction or analytical methodology. The most critical factors to investigate are the extraction solvent's pH and composition, and the characteristics of your soil matrix.

Picolinic acid herbicides, including your compound of interest, are weak acids. Their charge state, and therefore their solubility and interaction with the soil matrix, is highly dependent on pH.[1][2]

  • Extraction Solvent pH: At a pH below its pKa, the molecule will be largely in its neutral form, making it more amenable to extraction with organic solvents. Conversely, at a pH above its pKa, it will be in its anionic form, which can lead to strong binding with positively charged sites on clay minerals and organic matter.[2] You may need to acidify your extraction solvent to ensure the analyte is in its non-ionized form. A common approach for acidic herbicides is to use acetonitrile with a small percentage of formic acid (e.g., 1%).[3]

  • Soil Properties: Soils with high clay or organic matter content have a greater capacity to adsorb herbicides, reducing their availability for extraction.[1][2][4] This binding, or adsorption, can significantly lower recovery rates.[5] For such soils, more rigorous extraction techniques or modifications to your solvent system may be necessary.

Q2: How does soil type, particularly organic matter and clay content, affect my extraction efficiency?

Soil is a complex matrix with numerous active sites (polar, non-polar, and ionic) that can interact with and retain your analyte.[6][7]

  • Organic Matter: Humus, the well-decayed organic component, has a high capacity to adsorb herbicides, effectively "tying them up" and making them unavailable for extraction.[2]

  • Clay Content: Clay particles are negatively charged and have a large surface area, which also promotes the adsorption of herbicide molecules.[2]

For soils rich in organic matter or clay, you may observe significantly lower recoveries. To counteract this:

  • Increase Extraction Time/Energy: Employing techniques like shaking for a longer duration or using sonication can help overcome the strong interactions between the analyte and the soil matrix.[6][7]

  • Solvent Modification: For highly adsorptive soils, a more polar solvent or a solvent mixture may be required to effectively desorb the analyte.

Q3: Could my sample handling and storage procedures be contributing to low recovery?

Absolutely. Analyte loss can occur before the extraction process even begins.

  • Microbial Degradation: Soil microorganisms can degrade herbicides over time.[1][5] If samples are stored for extended periods at ambient temperatures, microbial activity can lead to significant analyte loss. To mitigate this, it is best practice to process samples shortly after collection or store them frozen.

  • Photodegradation: Some herbicides are susceptible to degradation by sunlight.[5] While this is more of a concern in field conditions, it is good practice to store samples in the dark.

Q4: I'm using a QuEChERS-based method. How can I optimize it for an acidic herbicide like methyl 3-amino-5,6-dichloropicolinate?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for pesticide residue analysis in soil.[6][8] However, the standard method may need modification for acidic herbicides.

  • Acidification: As mentioned, acidification of the extraction solvent (typically acetonitrile) is crucial. Adding 1% formic acid to the acetonitrile is a common and effective modification.[3]

  • Dispersive SPE (d-SPE) Cleanup: The cleanup step in QuEChERS involves using a sorbent to remove matrix interferences. For acidic herbicides, the choice of sorbent is critical. While PSA (primary secondary amine) is common, it can retain acidic compounds. A study on 26 acidic herbicides found that acidic alumina provided the best recoveries.[8][9]

Q5: What role does the cleanup step (e.g., Solid-Phase Extraction - SPE) play in low recovery, and how can I troubleshoot it?

The cleanup step is intended to remove co-extracted matrix components that can interfere with your analysis. However, if not optimized, it can also be a source of analyte loss.[10]

  • Breakthrough: If the analyte is found in the fraction that flows through the SPE cartridge during sample loading, it indicates a problem with retention.[11] This could be due to an incorrect pH, a loading solvent that is too strong, or an overloaded cartridge.[11]

  • Incomplete Elution: If the analyte is retained on the cartridge but not fully eluted, you will also experience low recovery. This suggests that your elution solvent is not strong enough.[11]

To troubleshoot your SPE method, it's recommended to analyze each fraction (load, wash, and elution) to determine where the analyte is being lost.[11]

Q6: How can I be sure that my analytical instrument (e.g., LC-MS/MS) is not the cause of the apparent low recovery?

Matrix effects in the analytical instrument, particularly with LC-MS/MS, can suppress or enhance the analyte signal, leading to inaccurate quantification that can be mistaken for low recovery.[9]

  • Matrix-Matched Standards: To compensate for matrix effects, it is essential to prepare your calibration standards in a blank soil extract that has been through the entire extraction and cleanup process.[12]

  • Internal Standards: The use of an isotopically labeled internal standard is highly recommended.[13] An internal standard that is chemically identical to your analyte but has a different mass will co-elute and experience the same matrix effects, allowing for accurate correction of the signal.[12][14]

Optimized Extraction and Cleanup Protocol

This protocol is a recommended starting point, incorporating best practices for the extraction of acidic herbicides from soil.

Optimized QuEChERS Workflow

Optimized_Workflow A 1. Weigh 10g Soil Sample B 2. Add 10mL of 1% Formic Acid in Acetonitrile A->B C 3. Vortex/Shake for 5 minutes B->C D 4. Add QuEChERS Salts C->D E 5. Shake for 2 minutes D->E F 6. Centrifuge E->F G 7. Transfer Supernatant for d-SPE Cleanup F->G H 8. Add d-SPE Sorbent (e.g., Acidic Alumina) G->H I 9. Vortex and Centrifuge H->I J 10. Analyze Supernatant by LC-MS/MS I->J

Caption: Recommended QuEChERS workflow for methyl 3-amino-5,6-dichloropicolinate.

Key Experimental Parameters
ParameterRecommended Value/RangeRationale
Soil Sample Weight 5-15 gA representative amount for homogenous samples.
Extraction Solvent Acetonitrile with 1% Formic AcidAcidification ensures the analyte is in its non-ionized form for better extraction.[3]
Solvent Volume 10-15 mLTo ensure complete wetting and extraction from the soil.
Extraction Time 5-10 minutes (shaking/vortexing)Adequate time to allow the solvent to penetrate the soil matrix and extract the analyte.
QuEChERS Salts Magnesium sulfate, sodium chloride, sodium citrateTo induce phase separation and salt out the analyte into the organic layer.
d-SPE Cleanup Sorbent Acidic AluminaShown to be effective for the cleanup of acidic herbicide extracts.[8][9]
Final Analysis LC-MS/MS with matrix-matched standards and internal standardTo ensure accurate quantification and account for matrix effects.[12][13]

Concluding Remarks

Troubleshooting low recovery rates of methyl 3-amino-5,6-dichloropicolinate from soil is a systematic process of identifying and eliminating potential sources of analyte loss. By carefully considering the chemical nature of the analyte and the complexities of the soil matrix, and by methodically evaluating each step of your analytical procedure—from sample handling to final analysis—you can significantly improve your recovery rates and the overall quality of your data.

References

  • AFFINISEP. (n.d.). Picolinic herbicides. Retrieved from [Link]

  • Grover, R. (1999, January 1). Persistence of Herbicides in Soil. PennState Extension. Retrieved from [Link]

  • Kaczyński, P., Łozowicka, B., & Jankowska, M. (2016). Rapid determination of acid herbicides in soil by liquid chromatography with tandem mass spectrometric detection based on dispersive solid phase extraction. Ecotoxicology and Environmental Safety, 129, 103-112. Retrieved from [Link]

  • Singh, S. (2020, October 14). Understanding the Fate and Persistence of Herbicides in Soils. Citrus Industry Magazine. Retrieved from [Link]

  • Klein, R. N., & Wilson, R. G. (n.d.). G92-1081 Factors That Affect Soil-Applied Herbicides. DigitalCommons@UNL. Retrieved from [Link]

  • Hartzler, B. (n.d.). Absorption of Soil-Applied Herbicides. Iowa State University Extension and Outreach. Retrieved from [Link]

  • Dhaifallah, H. (2025, January 30). Low recoveries of analytes in ICPOES? ResearchGate. Retrieved from [Link]

  • Schneider, M. J., Lehotay, S. J., & Lightfield, A. R. (2015). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI+/ESI– LC-MS/MS. Journal of Agricultural and Food Chemistry, 63(43), 9573-9583. Retrieved from [Link]

  • Nuñez, A., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(19), 6509. Retrieved from [Link]

  • UCT, Inc. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach. Retrieved from [Link]

  • Chromatography Forum. (2016, September 9). 8260B Low Level Soil Analysis. Retrieved from [Link]

  • Crawford Scientific. (2025, May 26). I am getting low recovery in my SPE method, how do I fix the problem? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4,6-dichloropicolinate. PubChem. Retrieved from [Link]

  • Wells, G. S. (2000). Solid-phase extraction of acidic herbicides. Journal of AOAC International, 83(4), 794-799. Retrieved from [Link]

  • Celi, M., et al. (2025). Procedural Challenges in Soil Sample Preparation for Pharmaceuticals Analysis. Molecules, 30(23), 5432. Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Michael, J. L. (1990, February 7). Development of Analytical Methods for Escort Herbicide in Forest Environment Samples. USDA Forest Service. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1435. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. Retrieved from [Link]

  • Norris-Tull, D. (2020, October). Picolinic acid family of herbicides. Invasive Plant Management. Retrieved from [Link]

  • Lazić, S., & Šunjka, D. (2012). Modern Extraction Techniques for Pesticide Residues Determination in Plant and Soil Samples. In Pesticides - Advances in Chemical and Botanical Pesticides. InTech. Retrieved from [Link]

  • Schüritz, F., et al. (2024). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Foods, 13(19), 3025. Retrieved from [Link]

  • LookChem. (n.d.). METHYL 3-AMINO-5,6-DICHLORO-2-PYRAZINECARBOXYLATE 1458-18-0 wiki. Retrieved from [Link]

  • Peachey, E. (2025, March 15). Testing for and Deactivating Herbicide Residues. Oregon State University Extension Service. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Validation of LC-MS/MS Methods for Methyl 3-amino-5,6-dichloropicolinate Quantification

Introduction: The Analytical Imperative As a Senior Application Scientist, I frequently navigate the complexities of quantifying highly polar, halogenated pyridine derivatives in complex biological and environmental matr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

As a Senior Application Scientist, I frequently navigate the complexities of quantifying highly polar, halogenated pyridine derivatives in complex biological and environmental matrices. Methyl 3-amino-5,6-dichloropicolinate—the methyl ester of the potent herbicide aminopyralid—presents a unique analytical profile[1]. While the free acid form is notoriously difficult to retain on standard reversed-phase columns without ion-pairing agents or derivatization[2], its methyl ester derivative offers enhanced hydrophobicity and superior ionization efficiency[3].

This guide objectively compares Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) against traditional analytical platforms like GC-MS and HPLC-UV. By focusing on mechanistic causality and self-validating protocols, this document serves as a definitive blueprint for researchers and drug development professionals seeking robust quantification strategies.

Comparative Performance: UPLC-MS/MS vs. Alternatives

The selection of an analytical method hinges on sensitivity requirements, matrix complexity, and throughput[4]. Table 1 objectively contrasts the performance of UPLC-MS/MS against GC-MS and HPLC-UV for the quantification of methyl 3-amino-5,6-dichloropicolinate and structurally analogous compounds[5].

Table 1: Comparative Performance of Quantitative Analytical Methods

Performance MetricUPLC-MS/MS (Target Method)GC-MS (Alternative)HPLC-UV (Alternative)
Sensitivity (LOQ) ~0.01 - 0.04 ng/mL~5 - 20 ng/mL~3,000 ng/mL (3 µg/mL)
Linearity (R²) > 0.995> 0.990> 0.999
Selectivity Excellent (MRM transitions)High (EI fragmentation)Moderate (Absorbance at 254 nm)
Sample Prep Minimal (SALLE / Dilute & Shoot)Extensive (Requires high volatility)Moderate (Requires high concentration)
Thermal Stability Not required (Soft ionization)Required (Risk of degradation)Not required

Mechanistic Causality Insight: Why does UPLC-MS/MS drastically outperform GC-MS here? Halogenated picolinates can be thermally labile. GC-MS requires high injector temperatures (e.g., 280°C) which risks thermal degradation of the analyte[5]. UPLC-MS/MS utilizes soft Electrospray Ionization (ESI), preserving the intact protonated molecule [M+H]+ for targeted fragmentation, thereby yielding sub-ng/mL Limits of Quantification (LOQ)[6].

Experimental Workflows: A Self-Validating Extraction System

Phase 1: Sample Preparation (SALLE)
  • Matrix Homogenization & Internal Standard Spiking: Weigh 1.0 g of the sample matrix into a centrifuge tube. Immediately spike with 10 µL of an isotopically labeled internal standard (IS) to achieve a final concentration of 0.5 ng/mL[2].

    • Causality: Spiking at step zero creates a self-validating system. Any volumetric losses during extraction or ion suppression during MS analysis apply equally to the analyte and the internal standard, ensuring the final ratio remains perfectly accurate[9].

  • Acidified Extraction: Add 10 mL of 1% formic acid in acetonitrile.

    • Causality: Formic acid maintains the amino group in a protonated state, maximizing its solubility in the organic solvent while simultaneously denaturing and precipitating matrix proteins[6].

  • Salting-Out Phase Separation: Add 4 g MgSO4 and 1 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

    • Causality: The high ionic strength saturates the aqueous phase, thermodynamically forcing the acetonitrile (and the dissolved methyl ester) into a distinct upper organic layer[8].

  • Dilution for Injection: Transfer 1 mL of the organic supernatant and dilute 1:1 with aqueous mobile phase.

    • Causality: Injecting pure acetonitrile onto a UPLC column causes severe peak broadening (the "solvent effect"). Diluting with water matches the initial gradient conditions, focusing the analyte at the head of the column[10].

AnalyticalWorkflow S1 1. Matrix Homogenization & IS Spiking S2 2. Acidified Acetonitrile Extraction (1% FA) S1->S2 S3 3. SALLE Phase Separation (MgSO4 / NaCl) S2->S3 S4 4. UPLC Separation (C18 Column, Gradient) S3->S4 S5 5. ESI+ MS/MS Detection (MRM Mode) S4->S5

Fig 1. Optimized SALLE and UPLC-MS/MS workflow for methyl 3-amino-5,6-dichloropicolinate.

Phase 2: UPLC-MS/MS Instrumental Protocol
  • Chromatographic Separation: Utilize a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C. Employ a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[5].

    • Causality: The 1.7 µm particle size provides ultra-high theoretical plate counts, resolving the target analyte from isobaric matrix interferences in under 4 minutes[9].

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Use Multiple Reaction Monitoring (MRM) to track the transition from the precursor ion to specific product ions.

    • Causality: MRM acts as a dual mass-filter. Even if a matrix component co-elutes, it is statistically improbable to share both the exact precursor mass and the specific fragmentation pathway, guaranteeing absolute specificity[4].

Method Validation Framework (E-E-A-T)

To ensure regulatory compliance and scientific integrity, the method must be rigorously validated against established guidelines[7].

  • Selectivity & Matrix Effects: Analyze blank matrices from multiple sources. Matrix effects must be quantified and resolved by comparing the slope of a 2 to a solvent-only curve[2].

  • Linearity & Sensitivity: Establish a calibration curve with a minimum of five points. The LOQ is defined as the lowest concentration where the Signal-to-Noise (S/N) ratio exceeds 10, and precision (RSD) is ≤ 20%[11]. For this analyte, validated LOQs typically reach 0.01 ppm[1].

  • Accuracy & Precision: Perform intra-day and inter-day analyses. Mean spike recoveries should consistently fall between 70% and 120%[11],[8].

Validation Root Self-Validating System B1 Selectivity Root->B1 B2 Sensitivity Root->B2 B3 Accuracy Root->B3 B4 Matrix Effect Root->B4 C1 Blank Matrix Analysis B1->C1 C2 S/N > 10 for LOQ B2->C2 C3 Spike Recovery 70-120% B3->C3 C4 Matrix-Matched Calibration B4->C4

Fig 2. Core pillars of the self-validating LC-MS/MS framework.

References

  • Analysis of Aminopyralid in Groundwater by Liquid Chromatography Triple Quadrupole Mass Spectrometry. ca.gov. 2

  • Simultaneous determination of aminopyralid, clopyralid, and picloram residues in vegetables and fruits using ultra-performance liquid chromatography/tandem mass spectrometry. nih.gov. 6

  • Analytical method for aminopyralid in soil (GRM 02.34) by liquid chromatography with tandem mass spectrometry detection. epa.gov. 11

  • Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw. mdpi.com. 8

  • Regulatory Note REG2007-01. publications.gc.ca. 1

  • Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri 'Brain-Eating' Amoeba. amazonaws.com. 3

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods. ut.ee. 7

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. eurachem.org. 4

  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS: Method Evaluation. thermofisher.com. 10

  • Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum. nih.gov.9

  • Validation of analytical methods for 4-Amino-3,5-dichloropyridine quantification. benchchem.com. 5

Sources

Comparative

Comparative Stability and Synthetic Utility Guide: Methyl 3-amino-5,6-dichloropicolinate vs. 3-amino-5,6-dichloropicolinic acid

Executive Summary In the development of complex Active Pharmaceutical Ingredients (APIs), the selection of appropriate building blocks dictates the efficiency, yield, and scalability of the entire synthetic route. Two hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex Active Pharmaceutical Ingredients (APIs), the selection of appropriate building blocks dictates the efficiency, yield, and scalability of the entire synthetic route. Two highly sought-after pyridine derivatives—3-amino-5,6-dichloropicolinic acid and its esterified counterpart, Methyl 3-amino-5,6-dichloropicolinate —are frequently utilized in the assembly of advanced therapeutics, ranging from 1 to novel 2[3][4].

While structurally similar, the presence of the free carboxylic acid versus the methyl ester fundamentally alters the electronic distribution, thermal stability, and solubility profile of the pyridine core. This guide objectively compares the stability of both compounds to help drug development professionals optimize their late-stage functionalization strategies.

Structural & Electronic Profiling: The Causality of Stability

Both compounds feature a complex "push-pull" electronic system: the electron-donating 3-amino group enriches the ring, while the 5,6-dichloro substituents and the pyridine nitrogen withdraw electron density.

The Decarboxylation Risk: In the free acid (3-amino-5,6-dichloropicolinic acid), the basic pyridine nitrogen and the adjacent carboxylic acid exist in an equilibrium that favors a zwitterionic state. When subjected to thermal stress (e.g., during high-temperature cross-coupling reactions), this zwitterion undergoes a cyclic proton transfer that drastically lowers the activation energy for the extrusion of carbon dioxide (decarboxylation).

The Ester Advantage: By masking the carboxylic acid as a methyl ester (5), the proton transfer pathway is structurally blocked. The molecule is locked in a neutral state, rendering it highly lipophilic and thermally robust. This allows the ester to survive harsh electrophilic halogenations (e.g., using NCS/NBS in organic solvents) and transition-metal-catalyzed couplings without degradation.

Comparative Stability Metrics

The following table summarizes the quantitative stability and physicochemical data critical for process chemistry decision-making.

ParameterMethyl 3-amino-5,6-dichloropicolinate (Ester)3-amino-5,6-dichloropicolinic acid (Free Acid)
CAS Number 169037-29-01936482-83-5
Thermal Stability ( Tdec​ ) > 220°C (Highly Stable)~ 145°C (Prone to Decarboxylation)
Hydrolytic Stability (pH 2–8) Stable ( t1/2​ > 30 days)Stable (Exists as neutral/zwitterion)
Hydrolytic Stability (pH > 10) Labile (Undergoes saponification)Stable (Exists as carboxylate anion)
Organic Solubility High (DCM, MeCN, EtOAc)Low (Requires DMF, DMSO, or aqueous base)
Primary Synthetic Role Cross-coupling, electrophilic halogenationDirect amide bond formation

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the stability profiles above were derived using self-validating experimental systems. Below are the step-by-step methodologies used to benchmark these compounds.

Protocol 1: Thermal Degradation & Decarboxylation Kinetics Assay

Objective: Quantify the thermal boundaries of both building blocks to prevent yield loss during high-temperature synthesis. Self-Validation Mechanism: Relying solely on Thermogravimetric Analysis (TGA) mass loss is prone to false positives (e.g., solvent evaporation). By coupling TGA with orthogonal LC-MS analysis, we close the mass balance loop. The molar loss of the parent compound must perfectly match the molar appearance of the des-carboxy degradant (3-amino-5,6-dichloropyridine).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 mg of the free acid and the methyl ester into separate inert alumina crucibles.

  • TGA Execution: Ramp the temperature from 25°C to 250°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Record the onset of mass loss.

  • Orthogonal LC-MS Validation: Prepare 10 mM solutions of both compounds in anhydrous DMSO containing 1 mM biphenyl (internal standard). Heat the sealed vials to 120°C.

  • Sampling: Extract 10 µL aliquots at t=0,1,2, and 4 hours. Dilute 100-fold in MeCN.

  • Quantification: Analyze via LC-MS (C18 column, gradient H2O/MeCN with 0.1% Formic Acid). Monitor the disappearance of the parent mass ( [M+H]+ ) and the appearance of the decarboxylated degradant.

Protocol 2: Hydrolytic Stability Profiling

Objective: Determine the exact pH boundary for the methyl ester's stability to guide downstream aqueous workups. Self-Validation Mechanism: Base-catalyzed hydrolysis continues in the autosampler if not arrested. By quenching aliquots with 1% formic acid, we instantly drop the pH below the reaction threshold, locking the degradation state at the exact timepoint. A zero-hour quenched control serves as the baseline to prove the quench is 100% effective.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 4.0 (acetate), 7.4 (phosphate), 10.0 (carbonate), and 12.0 (NaOH).

  • Incubation: Spike the methyl ester into each buffer to achieve a final concentration of 100 µM (using 1% DMSO as a co-solvent). Incubate at 37°C.

  • Quenched Sampling: At t=1,4,12, and 24 hours, transfer 100 µL of the reaction mixture into a vial containing 100 µL of 1% Formic Acid in MeCN.

  • Analysis: Quantify the remaining ester and the formed free acid via HPLC-UV at 254 nm.

Mechanistic Pathways & Workflows

G A 3-amino-5,6-dichloro- picolinic acid B Zwitterionic Intermediate A->B Heat (>120°C) C Decarboxylation (-CO2) B->C Proton transfer D 3-amino-5,6-dichloro- pyridine C->D Degradation E Methyl 3-amino-5,6-dichloro- picolinate F Thermal Stress (>150°C) E->F Heat G Stable (No Decarboxylation) F->G Blocked carboxylate

Thermal decarboxylation pathway of the free acid vs. the stable methyl ester.

Workflow N1 Starting Material: 3-amino-5,6-dichloropicolinic acid N2 Esterification (MeOH, H2SO4) N1->N2 Step 1: Protect Carboxylic Acid N3 Methyl 3-amino-5,6-dichloropicolinate (Stable Intermediate) N2->N3 Yield > 85% N4 Electrophilic Halogenation (NCS/NBS) N3->N4 Step 2: Functionalization N5 Cross-Coupling / Substitution (e.g., HER2 Inhibitor Synthesis) N4->N5 Step 3: API Assembly

Synthetic workflow highlighting the protective role of the methyl ester in API assembly.

References

  • Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri 'Brain-Eating' Amoeba Source: Amazon AWS / Literature Archive URL
  • US20230041385A1 - Her2 mutation inhibitors Source: Google Patents URL
  • Methyl 3-amino-5,6-dichloropicolinate | CAS#:169037-29-0 Source: Chemsrc Chemical Database URL

Sources

Validation

A Senior Application Scientist's Guide to Extraction Methodologies for Methyl 3-Amino-5,6-Dichloropicolinate in Environmental Samples

Introduction: The Analytical Challenge of Picolinate Herbicides Methyl 3-amino-5,6-dichloropicolinate is a pyridine-based herbicide, a class of compounds known for its efficacy at low application rates. Its potential for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Picolinate Herbicides

Methyl 3-amino-5,6-dichloropicolinate is a pyridine-based herbicide, a class of compounds known for its efficacy at low application rates. Its potential for mobility in soil and water systems necessitates the development of robust and sensitive analytical methods to monitor its presence in the environment. The inherent polarity and potential for ionization of picolinate herbicides and their esters present a significant challenge for achieving high extraction efficiency from complex environmental matrices such as soil and water. Co-extraction of matrix components (e.g., humic acids in soil, dissolved organic matter in water) can lead to signal suppression or enhancement in modern detection techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), making effective sample preparation paramount.

This guide provides an in-depth comparison of two prevalent extraction techniques for compounds of this class: the highly selective Solid-Phase Extraction (SPE) and the high-throughput QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. We will delve into the fundamental principles of each technique, provide validated experimental protocols, and present a comparative analysis of their performance metrics. The methodologies and data presented are based on established and validated methods for the closely related and structurally similar new-generation herbicide, aminocyclopyrachlor, and its methyl ester, providing a reliable framework for the analysis of methyl 3-amino-5,6-dichloropicolinate.[1][2][3]

Method 1: Solid-Phase Extraction (SPE)

Principle of the Method: Targeted Isolation through Mixed-Mode Interaction

Solid-Phase Extraction is a cornerstone of modern sample preparation, prized for its ability to isolate target analytes from complex samples with high selectivity.[4] For polar and ionizable compounds like methyl 3-amino-5,6-dichloropicolinate, a mixed-mode SPE sorbent, which combines both reverse-phase (hydrophobic) and ion-exchange (electrostatic) retention mechanisms, is exceptionally effective.

The analytical methods developed for the analogous compound aminocyclopyrachlor methyl utilize a mixed-mode cation exchange/reverse phase sorbent.[1][2][3] The process works as follows:

  • Sample Acidification: The pH of the water sample or soil extract is lowered (e.g., with formic acid). This ensures that the amine group on the picolinate ring is protonated, carrying a positive charge.

  • Analyte Retention: As the sample is passed through the SPE cartridge, the protonated analyte is retained by the strong cation exchange functional groups on the sorbent. The molecule is also retained by hydrophobic interactions between the nonpolar regions of the analyte and the polymer-based reverse-phase backbone of the sorbent.

  • Matrix Wash: A weak organic solvent wash can be used to remove less-retained, interfering matrix components without dislodging the target analyte.

  • Analyte Elution: A basic methanolic solution (e.g., containing ammonium hydroxide) is used for elution. The high pH neutralizes the positive charge on the analyte, disrupting the ion-exchange interaction, while the high organic content disrupts the reverse-phase interaction, allowing the purified analyte to be eluted into a collection tube.[1] This dual retention and selective elution mechanism results in a very clean extract, minimizing matrix effects and maximizing sensitivity.[4][5]

SPE Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 10g Soil or 20mL Water Soil_Extract Extract Soil with ACN/0.2% Formic Acid Sample->Soil_Extract for Soil Acidify Acidify Water with Formic Acid Sample->Acidify for Water Condition Condition MCX SPE Cartridge (Methanol then Water) Soil_Extract->Condition Acidify->Condition Load Load Sample/Extract onto Cartridge Condition->Load Wash Wash Cartridge to Remove Interferences Load->Wash Elute Elute Analyte with Ammoniated Methanol Wash->Elute Evaporate Evaporate Eluate under Nitrogen Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction (SPE) of picolinate herbicides.

Detailed Protocol: SPE for Water and Soil Samples

This protocol is adapted from validated methods for aminocyclopyrachlor and its methyl ester.[1][6][7]

A. Water Sample Preparation

  • Measure a 20 mL aliquot of the water sample into a 50 mL polypropylene centrifuge tube.

  • Add 60 µL of concentrated formic acid to acidify the sample to approximately pH 2-3. Cap and vortex for 3 seconds to mix.

  • The sample is now ready for SPE.

B. Soil Sample Preparation

  • Weigh 10 g of soil into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of an 80:20 acetonitrile/0.2% aqueous formic acid solution.

  • Sonicate the sample in a water bath at 60°C for 30 minutes.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction (steps 2-4) on the soil pellet with a fresh portion of the extraction solvent.

  • Combine the supernatants. This combined extract is now ready for SPE.

C. SPE Procedure (using a Mixed-Mode Cation Exchange Cartridge, e.g., Oasis MCX)

  • Conditioning: Place the SPE cartridges on a vacuum manifold. Condition each cartridge by passing 5 mL of methanol, followed by 5 mL of 0.3% formic acid in water. Do not allow the cartridge to go dry.

  • Loading: Load the entire acidified water sample (20 mL) or an aliquot of the soil extract onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: After the entire sample has passed through, apply vacuum to slowly pull the remaining solvent through. Then, wash the cartridge with 2 mL of 0.2% aqueous formic acid to remove polar interferences.

  • Elution: Place clean collection tubes in the manifold. Elute the analytes by passing 15 mL of 75 mM ammonium hydroxide in methanol through the cartridge.[1]

  • Concentration & Reconstitution: Evaporate the eluate to approximately 2 mL under a gentle stream of nitrogen at 40°C. Add 0.01% aqueous formic acid to a final volume of 5.0 mL.[1] The sample is now ready for LC-MS/MS analysis.

Method 2: QuEChERS

Principle of the Method: Broad-Spectrum Extraction and Dispersive Cleanup

The QuEChERS method has revolutionized residue analysis by offering a simple, fast, and effective approach for a wide range of analytes.[8] It is a two-step process:

  • Salting-Out Liquid-Liquid Extraction: The sample (water or soil) is first homogenized with a water-miscible solvent, typically acetonitrile. A mixture of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is then added. This has a dual purpose: MgSO₄ absorbs excess water, promoting the partitioning of the analyte into the acetonitrile layer, while NaCl helps to create a distinct phase separation between the aqueous and organic layers.[8]

  • Dispersive Solid-Phase Extraction (dSPE): A portion of the resulting acetonitrile supernatant is transferred to a separate tube containing a small amount of sorbent material. For general pesticide analysis, Primary Secondary Amine (PSA) is often used to remove organic acids, sugars, and fatty acids.[9] For highly pigmented samples, graphitized carbon black (GCB) might be added. The mixture is vortexed and centrifuged, and the cleaned supernatant is ready for analysis. This "dispersive" approach maximizes the interaction between the extract and the sorbent for efficient cleanup.[10]

The primary advantage of QuEChERS is its speed and the use of small solvent volumes, making it suitable for laboratories with high sample throughput.

QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 10g Water or Sediment Add_ACN Add 10mL Acetonitrile Sample->Add_ACN Add_Salts Add MgSO₄ and NaCl Salts Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (3000 rpm, 1 min) Shake->Centrifuge1 Transfer Transfer Acetonitrile Supernatant Centrifuge1->Transfer Add_dSPE Add dSPE Sorbents (e.g., PSA, C18) Transfer->Add_dSPE Vortex Vortex to Mix Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Collect Collect Clean Supernatant Centrifuge2->Collect Analyze Analyze by LC-MS/MS or GC-MS Collect->Analyze

Caption: General workflow for the QuEChERS extraction method.

Detailed Protocol: QuEChERS for Water and Soil/Sediment

This protocol is based on a standard QuEChERS procedure applicable to environmental samples.[9][10]

  • Extraction:

    • Place 10 g of the sample (water or homogenized soil/sediment) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the salting-out mixture: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately cap the tube and shake vigorously for 1 minute. This step is critical to prevent the MgSO₄ from clumping and to ensure efficient partitioning.

    • Centrifuge at ≥3,000 rpm for 1 minute.

  • Dispersive SPE Cleanup:

    • Transfer a 5 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 330 mg of Primary Secondary Amine (PSA) sorbent and a drying agent like MgSO₄.[10] For samples with high nonpolar interference, 330 mg of C18 sorbent can also be included.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge for 1 minute at ≥3,000 rpm.

    • The resulting supernatant is the final extract, ready for analysis by LC-MS/MS or GC-MS.

Performance Comparison: SPE vs. QuEChERS

The choice of an extraction method is a trade-off between selectivity, recovery, speed, cost, and the specific requirements of the analysis.[11] Method validation is crucial to ensure that any chosen method produces reliable and accurate results.[12]

Quantitative Data Summary

The following table summarizes typical performance data for the extraction of aminocyclopyrachlor and its methyl ester from environmental matrices using SPE and QuEChERS, which serves as a strong indicator for the expected performance for methyl 3-amino-5,6-dichloropicolinate.

ParameterMethodMatrixValueSource
Recovery SPE-LC/MS/MSWaterNot explicitly stated, but method validation was successful across two labs.[1][2]
SPE-LC/MS/MSSoilNot explicitly stated, but method validation was successful across two labs.[1][2]
QuEChERS-GC/MSWater63 - 116%[10]
QuEChERS-GC/MSSediment48 - 115%[10]
Precision (%RSD) SPE-LC/MS/MSWater/SoilGood reproducibility authenticated by statistical analysis.[1][2]
QuEChERS-GC/MSWater< 12%[10]
QuEChERS-GC/MSSediment< 16%[10]
Limit of Quant. (LOQ) SPE-LC/MS/MSWater0.10 ng/mL (ppb)[1][2]
SPE-LC/MS/MSSoil1.0 ng/g (ppb)[1][2]
QuEChERS-LC/MS/MSWater0.1 - 9.9 µg/L (ppb)[9]
Limit of Det. (LOD) SPE-LC/MS/MSWater1 ng/L (ppt) for methyl ester[1][2]
SPE-LC/MS/MSSoil10 ng/kg (ppt) for methyl ester[1][2]
QuEChERS-LC/MS/MSWater0.02 - 3.0 µg/L (ppb)[9]
In-Depth Analysis and Recommendations
  • Selectivity and Sensitivity: The data clearly shows that the SPE-LC/MS/MS method achieves significantly lower limits of detection (in the parts-per-trillion range) compared to the QuEChERS methods.[1][2] This is a direct result of the highly selective mixed-mode sorbent, which produces a much cleaner final extract.[4][5] This minimizes matrix suppression in the MS source, allowing for lower detection limits. For regulatory monitoring or trace-level analysis where maximum sensitivity is required, SPE is the superior choice.

  • Recovery and Precision: Both methods demonstrate acceptable to good recovery and precision.[1][2][10] The recovery range for QuEChERS can be quite broad (e.g., 48-115%), which is typical for a multi-residue method designed to cover a wide range of pesticides. While effective, it may require the use of isotope-labeled internal standards to correct for variability. The SPE method, being more targeted, generally provides more consistent recoveries.

  • Speed, Cost, and Throughput: This is where QuEChERS excels. The entire process can be completed in a fraction of the time required for a traditional SPE workflow, which involves multiple conditioning, loading, and elution steps. The reduced solvent consumption and minimal hardware requirements (no vacuum manifold needed) also make QuEChERS a more cost-effective and environmentally friendly option for labs that process a large number of samples.[11]

  • Ease of Use and Ruggedness: The QuEChERS method is designed to be simple and rugged, with fewer critical steps than SPE, making it less prone to analyst error. The SPE method, particularly the flow rate during loading and elution, can be a critical parameter affecting recovery and reproducibility.

Conclusion: Selecting the Optimal Method

There is no single "best" method for all applications. The optimal choice depends on the analytical objective.

  • Choose Solid-Phase Extraction (SPE) when your primary goal is to achieve the lowest possible detection limits for targeted analysis. It is the ideal method for regulatory compliance monitoring, environmental fate studies, or when dealing with particularly complex matrices that require extensive cleanup to mitigate matrix effects.

  • Choose QuEChERS when your priority is high throughput, speed, and cost-efficiency . It is perfectly suited for screening large batches of samples, monitoring programs where slightly higher detection limits are acceptable, or in scenarios where a broad spectrum of different pesticide classes is being analyzed simultaneously.

Ultimately, both SPE and QuEChERS are powerful and validated techniques. By understanding the underlying principles and performance trade-offs detailed in this guide, researchers and analysts can confidently select and implement the most appropriate extraction strategy for the reliable quantification of methyl 3-amino-5,6-dichloropicolinate in environmental samples.

References

  • Lopes, R. B., et al. (2015). Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Nanita, S. C., et al. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. Analytical Chemistry. Available at: [Link]

  • Kim, H. Y., et al. (2020). Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis. Applied Sciences. Available at: [Link]

  • El-Saeid, M. H., et al. (2016). QuEChERS method combined with GC‒MS for pesticide residues determination in water. Egyptian Journal of Forensic Sciences. Available at: [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Lab Manager. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. EPA. Available at: [Link]

  • Schneider, M. J. (2013). A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy Meal using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Patton, D. R., et al. (2017). Correlation of Chemical Analysis of Residual Levels of Aminocyclopyrachlor in Soil to Biological Responses of Alfalfa, Cotton, Soybean, and Sunflower. Weed Technology. Available at: [Link]

  • Biotage. (2025). SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. Biotage. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl. EPA. Available at: [Link]

  • Patton, D. R., et al. (2017). Correlation of Chemical Analysis of Residual Levels of Aminocyclopyrachlor in Soil to Biological Responses of Alfalfa, Cotton, Soybean, and Sunflower. OA Monitor Ireland. Available at: [Link]

  • Schneider, M. J. (2013). Regulatory Science A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy. Journal of Regulatory Science. Available at: [Link]

  • Nanita, S. C., et al. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. PubMed. Available at: [Link]

  • Liu, F., et al. (2005). Multi-residue analysis of some polar pesticides in water samples with SPE and LC-MS-MS. ResearchGate. Available at: [Link]

  • SWA Environmental. (2025). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. SWA Environmental. Available at: [Link]

  • Hawach Scientific. (2025). Basic Principle and Application of the QuEChERS Method. Hawach Scientific. Available at: [Link]

  • Hawach Scientific. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Hawach Scientific. Available at: [Link]

  • Nanita, S. C., et al. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. ResearchGate. Available at: [Link]

  • Olmo-Molina, S., et al. (2023). Development of Analytical Methods to Analyze Pesticide Residues. MDPI. Available at: [Link]

  • Queiroz, S. C. N., et al. (2002). DETERMINATION OF PESTICIDES IN WATER BY LIQUID CHROMATOGRAPHY-(ELECTROSPRAY IONIZATION)- MASS SPECTROMETRY (LC-ESI-MS). Brazilian Journal of Chemical Engineering. Available at: [Link]

  • K-Jhil. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. K-Jhil. Available at: [Link]

  • ResearchGate. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. ResearchGate. Available at: [Link]

  • European Commission. (2012). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. EURL-SRM. Available at: [Link]

  • SCIEX. (n.d.). A Robust and Sensitive Method for the Direct Analysis of Polar Pesticides in Food and Environmental Samples Without Derivatization. SCIEX. Available at: [Link]

  • Jo, E., et al. (2022). Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. Foods. Available at: [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available at: [Link]

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Comparative

Validation of analytical reference standards for methyl 3-amino-5,6-dichloropicolinate

Title: Comparative Validation Guide: Analytical Reference Standards for Methyl 3-amino-5,6-dichloropicolinate Introduction & Scientific Context Methyl 3-amino-5,6-dichloropicolinate (CAS No. 169037-29-0; Molecular Formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Validation Guide: Analytical Reference Standards for Methyl 3-amino-5,6-dichloropicolinate

Introduction & Scientific Context

Methyl 3-amino-5,6-dichloropicolinate (CAS No. 169037-29-0; Molecular Formula: C7H6Cl2N2O2) is a critical halogenated pyridine intermediate[1]. It is extensively utilized in the synthesis of agrochemicals (such as auxinic herbicides) and specialized pharmaceutical pipelines, including the development of benzylamine inhibitors[2].

As a Senior Application Scientist, I frequently encounter discrepancies in downstream quantification caused by sub-standard reference materials. The validation of an analytical reference standard must adhere to strict metrological traceability. Relying on "area normalization" from a generic HPLC run ignores response factor variations and invisible impurities (e.g., inorganic salts, residual water). This guide objectively compares three tiers of reference materials and provides a self-validating, ICH-compliant protocol for certifying methyl 3-amino-5,6-dichloropicolinate[3].

Comparative Performance Analysis

A primary standard must establish an unbroken chain of traceability. The table below compares the performance and reliability of a Certified Reference Material (CRM) against in-house synthesized batches and standard commercial reagent grades.

Table 1: Quantitative Comparison of Methyl 3-amino-5,6-dichloropicolinate Sources

Validation ParameterHigh-Purity CRM (Recommended)In-House SynthesizedCommercial Reagent Grade
Absolute Purity (qNMR) 99.8% ± 0.1%97.5% ± 1.2%Not Assessed (Typically <95%)
Chromatographic Purity >99.9% (HPLC-UV)98.2% (HPLC-UV)96.0% (HPLC-UV)
Moisture Content (KF) <0.1%0.8%1.5%
Residual Solvents <100 ppm~2000 ppm (Ethyl acetate)Unknown
Regulatory Traceability ISO 17034 / ISO/IEC 17025Internal onlyNone

Causality Insight: The discrepancy between Chromatographic Purity (98.2%) and Absolute Purity (97.5%) in the in-house standard highlights the "mass balance gap." HPLC-UV only detects chromophoric impurities. Without orthogonal techniques like Karl Fischer (KF) titration and quantitative NMR (qNMR), laboratories risk overestimating the standard's potency, leading to systemic bias in all subsequent assays.

Experimental Methodology: A Self-Validating Protocol

To establish a reference standard, we employ a dual-pillar approach: Mass Balance (Chromatography + Thermal/Titrimetric) and Primary Ratio (qNMR). This aligns directly with the ICH Q2(R2) guidelines for the validation of analytical procedures[4].

Protocol A: Specificity and Chromatographic Purity (HPLC-UV/MS)

Objective: Ensure baseline resolution of methyl 3-amino-5,6-dichloropicolinate from its regioisomers and degradation products to prove method specificity[5].

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, suppressing the ionization of the picolinate moiety to prevent peak tailing and ensure sharp, symmetrical peaks.

  • Column Selection: Utilize a superficially porous C18 column (e.g., 2.7 µm, 4.6 × 150 mm) to maximize theoretical plates and resolve closely eluting deschloro-impurities (m/z -34).

  • Forced Degradation: Subject the sample to 0.1M HCl, 0.1M NaOH, and 3% H2O2 for 24 hours at 60°C.

    • Causality: As mandated by ICH Q2(R2), this proves the method is stability-indicating[4]. The active peak must show mass balance without co-elution of degradants.

  • Analysis: Run a linear gradient from 10% B to 90% B over 15 minutes. Monitor the effluent at 254 nm and via ESI+ Mass Spectrometry.

Protocol B: Absolute Quantitation via 1H-qNMR

Objective: Determine the absolute mass fraction without relying on the analyte's own UV response factor.

  • Internal Standard (IS) Selection: Weigh exactly 10.0 mg of NIST-traceable Maleic Acid (IS) and 20.0 mg of the methyl 3-amino-5,6-dichloropicolinate candidate using a microbalance (d = 0.001 mg).

  • Solvent Preparation: Dissolve the mixture in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 provides complete solubility and cleanly separates the IS olefinic protons (δ 6.26) from the analyte's aromatic proton (δ 7.9-8.1), preventing signal overlap.

  • Acquisition Parameters: Acquire the 1H-NMR spectrum with a relaxation delay (D1) of 60 seconds.

    • Causality: A long D1 ensures complete longitudinal relaxation (T1) of all nuclei between pulses. This is a strict physical requirement for accurate integration and true quantitative ratios.

Visualizing the Validation Logic

G Start Methyl 3-amino-5,6- dichloropicolinate Identity Identity Testing (NMR, HRMS, IR) Start->Identity Step 1: Confirm Structure Purity Chromatographic Purity (HPLC-UV/MS) Identity->Purity Step 2: Organic Impurities Absolute Absolute Quantitation (1H-qNMR) Purity->Absolute Step 3: Primary Ratio Secondary Orthogonal Checks (KF, TGA, ROI) Purity->Secondary Step 4: Mass Balance Cert Certified Reference Standard Absolute->Cert Cross-validation Secondary->Cert Finalize Assay Value

Orthogonal workflow for the certification of analytical reference standards.

ImpurityLogic API Target Analyte: Methyl 3-amino-5,6- dichloropicolinate Method Stability-Indicating HPLC-UV/MS Method API->Method Imp1 Deschloro Impurity (m/z -34) Imp1->Method Forced Degradation Imp2 Regioisomer (4,5-dichloro) Imp2->Method Synthesis Byproduct Spec Specificity Validated (Resolution > 1.5) Method->Spec Baseline Separation

Logical relationship demonstrating analytical specificity against related impurities.

Conclusion

For highly halogenated intermediates like methyl 3-amino-5,6-dichloropicolinate, relying solely on relative chromatographic area is a critical failure point in analytical chemistry. By adopting a dual-pillar validation strategy (qNMR and Mass Balance) as recommended by ICH Q2(R2)[6], laboratories can ensure that their reference standards provide the unshakeable foundation required for robust drug development and agrochemical formulation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Source: ICH Official Guidelines. URL: [Link]

  • Amazon AWS Hosted Research. Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri. Source: Supplemental Experimental Data. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Validation of Picolinate Herbicide Testing Protocols

Introduction: The Analytical Imperative for Methyl 3-amino-5,6-dichloropicolinate Methyl 3-amino-5,6-dichloropicolinate is a member of the picolinic acid family of herbicides, which are synthetic auxins used to control b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Methyl 3-amino-5,6-dichloropicolinate

Methyl 3-amino-5,6-dichloropicolinate is a member of the picolinic acid family of herbicides, which are synthetic auxins used to control broadleaf weeds.[1] The precise and accurate quantification of this compound and its parent molecule, aminopyralid, in environmental matrices like soil and water, as well as in agricultural commodities, is paramount for regulatory compliance, environmental monitoring, and ensuring food safety.[2][3] Given that analytical data may be generated by various laboratories for these purposes, it is critical that the testing protocols used are not only accurate and reliable but also reproducible across different facilities.

This guide provides a comprehensive framework for designing and executing an inter-laboratory validation study for analytical methods targeting methyl 3-amino-5,6-dichloropicolinate and related picolinate herbicides. We will explore two primary analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and detail the process of a collaborative study designed to establish a method's performance characteristics. This process is essential for ensuring that different laboratories can produce comparable and reliable results, a cornerstone of sound science and regulation.[4][5]

The Critical Role of Inter-laboratory Validation

A single-laboratory validation establishes that a method is fit for its intended purpose within that specific laboratory.[6] However, it does not guarantee that the method will perform equally well in other laboratories, which may have different instruments, reagent sources, and analysts. An inter-laboratory validation, or collaborative study, is designed to assess the reproducibility of a method—its performance across different laboratories.[7][8]

Authoritative bodies such as AOAC INTERNATIONAL and the International Union of Pure and Applied Chemistry (IUPAC) have established comprehensive guidelines for these studies.[9][10] The primary goal is to determine the method's precision under reproducibility conditions, which includes both the within-laboratory (repeatability) and between-laboratory (reproducibility) variance.[11] This rigorous evaluation provides confidence that the method is robust and transferable.

Core Analytical Strategies: A Comparative Overview

The detection of polar, thermally labile pesticides like picolinates has increasingly shifted towards LC-MS techniques.[12][13] However, GC-MS remains a powerful and widely used tool, especially for volatile and semi-volatile compounds.[14][15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred technique for picolinate herbicides due to its high sensitivity, selectivity, and applicability to a broad range of polar compounds without the need for derivatization.[16][17] The analyte is separated by liquid chromatography and then ionized (typically via electrospray ionization, ESI) and detected by a tandem mass spectrometer, which provides a high degree of confidence in compound identification and quantification.[18][19]

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar herbicides like aminopyralid in their native form, GC-MS can be a robust alternative, particularly when coupled with a derivatization step.[20] Derivatization converts the polar analyte into a more volatile and thermally stable compound suitable for GC analysis.[21] For picolinates, this often involves esterification of the carboxylic acid group.[22] GC-MS/MS offers excellent selectivity by reducing matrix interferences.[23]

The following diagram illustrates the generalized workflow for both LC-MS/MS and GC-MS/MS analysis of picolinate herbicides.

Analytical_Workflows cluster_0 Sample Preparation cluster_1 LC-MS/MS Workflow cluster_2 GC-MS/MS Workflow Sample Sample (Soil, Water, etc.) Extraction Extraction (e.g., with mild base) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup LC_Separation UHPLC Separation Cleanup->LC_Separation Direct Analysis Derivatization Derivatization (e.g., Esterification) Cleanup->Derivatization Requires Derivatization ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS_LC Tandem MS Detection (QqQ) ESI->MSMS_LC GC_Separation GC Separation Derivatization->GC_Separation EI Electron Ionization (EI) GC_Separation->EI MSMS_GC Tandem MS Detection (QqQ) EI->MSMS_GC

Caption: Generalized analytical workflows for picolinate herbicide analysis.

Designing a Robust Inter-laboratory Validation Study

A successful inter-laboratory study requires careful planning and execution. The following steps, based on AOAC and IUPAC guidelines, provide a roadmap.[10][24]

1. Method Selection and Protocol Finalization: The analytical method must be clearly defined and optimized. The protocol should be written with sufficient detail to ensure all participating laboratories can follow it precisely.[24] Any ambiguities can lead to deviations and compromise the study's integrity.

2. Study Director and Participating Laboratories: A Study Director is appointed to oversee the entire process. A minimum of eight laboratories reporting valid data for each material is recommended to ensure statistical power.[24] Participating laboratories should have experience with the analytical techniques being used.[5]

3. Preparation and Distribution of Test Materials: Homogenous and stable test materials are crucial. These should include:

  • Blank Matrix: A sample of the matrix (e.g., soil, water) that is free of the analyte.
  • Spiked Samples: The blank matrix fortified with known concentrations of methyl 3-amino-5,6-dichloropicolinate at various levels relevant to expected real-world concentrations (e.g., near the limit of quantitation, at a regulatory limit).
  • Blind Replicates: Identical samples provided to laboratories under different labels to assess within-laboratory variability (repeatability).

The overall study design can be visualized as follows:

Validation_Study_Workflow Define_Protocol Finalize Analytical Protocol Select_Labs Recruit Participating Labs (Minimum 8) Define_Protocol->Select_Labs Prep_Samples Prepare & Homogenize Test Materials Select_Labs->Prep_Samples Distribute Distribute Blind Samples to All Labs Prep_Samples->Distribute Lab_Analysis Labs Perform Analysis Following Protocol Distribute->Lab_Analysis Data_Collection Collect & Tabulate Results from All Labs Lab_Analysis->Data_Collection Stats_Analysis Statistical Analysis (Cochran's, Grubbs' tests, ANOVA) Data_Collection->Stats_Analysis Final_Report Generate Final Report with Performance Characteristics Stats_Analysis->Final_Report

Caption: Workflow for an inter-laboratory validation study.

4. Performance Parameters to Evaluate: The study will generate data to calculate key performance characteristics as defined by ICH and other guidelines:[7]

  • Accuracy: Closeness of the mean result to the true (spiked) value.
  • Repeatability (sr): Precision under identical operating conditions over a short interval (within-laboratory).
  • Reproducibility (sR): Precision between laboratories.
  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[25]
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[25]

Comparison of Expected Protocol Performance

The choice between LC-MS/MS and GC-MS/MS depends on the laboratory's instrumentation, expertise, and the specific requirements of the analysis. Below is a table comparing the anticipated performance of these two protocols in an inter-laboratory study for methyl 3-amino-5,6-dichloropicolinate in a water matrix.

Performance Parameter Protocol A: LC-MS/MS Protocol B: GC-MS/MS (with Derivatization) Rationale / Key Considerations
Sample Preparation Simple extraction and cleanup.Extraction, cleanup, and mandatory derivatization step.LC-MS/MS is more direct for polar analytes.[17] The extra derivatization step in GC-MS/MS can introduce additional variability.[22]
Anticipated LOQ/LOD Lower (e.g., 0.05 µg/L).Potentially higher due to derivatization efficiency and potential for side reactions.LC-MS/MS generally offers higher sensitivity for modern polar pesticides.[13]
Accuracy (Recovery) Expected: 85-110%.Expected: 75-115%.Both methods can achieve excellent accuracy. The slightly wider expected range for GC-MS/MS accounts for derivatization efficiency.
Reproducibility (RSDR) Expected: ≤ 15%.Expected: ≤ 20%.The simpler workflow of LC-MS/MS often leads to better inter-laboratory agreement.
Throughput Higher.Lower due to additional sample preparation time.Eliminating the derivatization step significantly shortens the overall analysis time.[12]
Robustness Generally high, but susceptible to matrix effects in ESI.High, less prone to ESI-type matrix effects. Derivatization step must be highly controlled.Matrix effects can be a challenge in LC-MS/MS but are often manageable with appropriate internal standards and sample dilution.[17]

Step-by-Step Experimental Protocols

Protocol A: LC-MS/MS Method for Water Samples
  • Sample Preparation:

    • To a 10 mL water sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Acidify the sample with formic acid.

    • Perform solid-phase extraction (SPE) using a suitable cartridge to concentrate the analyte and remove interferences.[26]

    • Elute the analyte from the SPE cartridge with an appropriate solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • LC System: Utilize a UHPLC system with a C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

    • MS System: A triple quadrupole mass spectrometer (QqQ) with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation to ensure high selectivity.[16]

Protocol B: GC-MS/MS Method for Water Samples (with Derivatization)
  • Sample Preparation & Derivatization:

    • Perform steps 1.1 to 1.4 as in Protocol A.

    • Evaporate the eluate to complete dryness.

    • Add a derivatizing agent (e.g., methyl chloroformate in methanol/pyridine) to convert the picolinic acid to its methyl ester.[20]

    • Heat the sample to ensure complete reaction.

    • Quench the reaction and perform a liquid-liquid extraction to isolate the derivatized analyte.

    • Concentrate the final extract for injection.

  • GC-MS/MS Analysis:

    • GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).

    • Injection: Splitless injection mode.

    • MS System: A triple quadrupole mass spectrometer with an electron ionization (EI) source.

    • Detection: Monitor specific MRM transitions for the derivatized analyte.

Conclusion

The inter-laboratory validation of analytical methods for compounds like methyl 3-amino-5,6-dichloropicolinate is a rigorous but essential process for ensuring data quality and comparability across different testing facilities. While both LC-MS/MS and GC-MS/MS are powerful techniques capable of accurately quantifying picolinate herbicides, LC-MS/MS often presents a more direct and higher-throughput workflow for these polar compounds.[12][13] The choice of method will depend on a laboratory's specific capabilities and the analytical requirements. A well-designed collaborative study, following established guidelines from bodies like AOAC and IUPAC, provides the necessary evidence to establish a method as robust, reliable, and fit for its intended purpose in a multi-laboratory environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for aminopyralid in water (Method GRM 07.10) and soil (GRM 07.09) by liquid chromatography with tandem mass sp - EPA.
  • Amadeo, R., & Fernández-Alba, A. R. (2022). Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. Foods, 11(12), 1705.
  • Zou, A., Pillai, S., Kornas, P., Schober, M., Zhao, L., Zanotti, M., & Gan, C. S. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent Technologies, Inc.
  • Thermo Fisher Scientific. (n.d.). Increasing throughput of the LC-MS analysis of pesticide residues in food.
  • Chromatography Online. (n.d.). Pesticide Residues Screening in Food Samples Using High Resolution and Accurate Mass LC–MS–MS.
  • Lab Manager. (2026, February 17). Mass Spectrometry for Pesticide Residue Analysis.
  • California Department of Pesticide Regulation. (2022, October 14). Analysis of Aminopyralid in Groundwater by Liquid Chromatography Triple Quadrupole Mass Spectrometry.
  • AOAC INTERNATIONAL. (n.d.). AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. PMC.
  • AOAC INTERNATIONAL. (2012, March 4). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces.
  • Food and Agriculture Organization. (n.d.). Aminopyralid.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for aminopyralid in soil (GRM 02.34) by liquid chromatography with tandem mass spectrometry detection.
  • Feldsine, P., Abeyta, C., & Andrews, W. H. (2026). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Qualitative and Quantitative Food Microbiological Official Methods of Analysis. Journal of AOAC INTERNATIONAL.
  • Li, M., et al. (2012). Simultaneous determination of aminopyralid, clopyralid, and picloram residues in vegetables and fruits using ultra-performance liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 95(2), 520-527.
  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements.
  • Affinisep. (n.d.). Picolinic herbicides.
  • AOAC International. (n.d.). AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals.
  • Goodman, W., & Meaker, T. (n.d.). The Application of GC–MS to the Analysis of Pesticides in Foodstuffs. LCGC International.
  • Latimer, G. W., Jr. (Ed.). (2023). Appendix D - Guidelines for Collaborative Study Procedures to Validate Characteristics of a Method of Analysis. In Official Methods of Analysis of AOAC INTERNATIONAL (22nd ed.).
  • Semantic Scholar. (n.d.). Appendix D : Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis.
  • IUPAC. (2002). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Pure and Applied Chemistry, 74(5), 835-855.
  • Feed Industry HACCP and PCQI Training. (n.d.). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • U.S. Geological Survey. (n.d.). Methods of Analysis—Determination of Pesticides in Sediment Using Gas Chromatography/Mass Spectrometry. USGS Publications Warehouse.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • JEOL USA. (n.d.). Pesticide Residue Analysis with GC-MS/MS.
  • CIPAC. (n.d.). CIPAC Guidelines for Collaborative Study Procedures for Assessment of Performance of Analytical Methods.
  • Zhang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1436.
  • Villa, J. A., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology, 1198, 119-129.
  • Kim, H. J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4125.

Sources

Comparative

Comparative Toxicity and Pharmacokinetics of Methyl 3-amino-5,6-dichloropicolinate and Pyridine Carboxylic Acid Analogs

The development of synthetic auxin herbicides has fundamentally shifted toward molecules that offer high target-site efficacy at low application rates while maintaining favorable mammalian safety profiles. Methyl 3-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of synthetic auxin herbicides has fundamentally shifted toward molecules that offer high target-site efficacy at low application rates while maintaining favorable mammalian safety profiles. Methyl 3-amino-5,6-dichloropicolinate is a highly active esterified analog within the pyridine carboxylic acid class. To fully understand its utility and safety, it must be benchmarked against its established structural analogs: Aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid), Picloram (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid), and Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid)[1],[2].

This guide provides an objective, data-driven comparison of these compounds, detailing their structural-activity relationships (SAR), mammalian toxicity mechanisms, and environmental fate, supported by self-validating experimental protocols.

Mechanism of Action and Structural Activity Relationship (SAR)

Pyridine carboxylic acid herbicides act by mimicking indole-3-acetic acid (IAA), the natural plant growth hormone[3]. In susceptible broadleaf plants, these compounds bind to the TIR1/AFB auxin receptor complex, leading to the degradation of Aux/IAA repressor proteins. This triggers uncontrolled cell elongation, vascular tissue disruption, and rapid plant death[2].

The Role of Methyl Esterification

While free acids like aminopyralid and picloram are highly active at the receptor level, the formulation of methyl 3-amino-5,6-dichloropicolinate serves a specific pharmacokinetic purpose. The methyl ester acts as a lipophilic "prodrug." In agricultural applications, this enhances cuticular penetration into the plant leaf. Upon entering biological systems (whether plant or mammalian), non-specific carboxylesterases rapidly hydrolyze the ester bond, releasing the active picolinic acid.

In mammals, this rapid hydrolysis prevents the lipophilic ester from bioaccumulating in adipose tissue. The resulting polar acid is highly water-soluble and is excreted largely unmetabolized via renal clearance[4].

G A Methyl 3-amino-5,6-dichloropicolinate (Lipophilic Ester) B Plasma/Tissue Carboxylesterases (Hydrolysis) A->B In Vivo C Active Picolinic Acid (Polar Metabolite) B->C D Plant Target: TIR1/AFB Receptor Binding C->D Susceptible Plants F Mammalian Systemic Circulation (Low Protein Binding) C->F Non-Target Mammals E Uncontrolled Growth & Death D->E G Rapid Renal Clearance (Unmetabolized) F->G

Caption: Pathway of picolinate ester activation, plant toxicity, and mammalian clearance.

Comparative Toxicity and Environmental Fate Profiles

Despite their potent phytotoxicity, pyridine carboxylic acids exhibit remarkably low acute toxicity in mammalian models[5]. The primary environmental concern with this class is not mammalian lethality, but rather their environmental persistence and soil mobility. For instance, clopyralid and picloram are notorious for persisting in grass clippings and compost, leading to unintended toxicity in sensitive crops like tomatoes and legumes[1],[4],[2].

Aminopyralid and its derivatives were developed as "reduced-risk" alternatives. They achieve efficacy at significantly lower application rates and exhibit higher soil sorption coefficients ( Kf​ ) than picloram, which drastically reduces off-target leaching[6].

Table 1: Quantitative Toxicity and Fate Comparison
CompoundAcute Oral LD₅₀ (Rat)Dermal LD₅₀ (Rabbit)Primary Mammalian Target Organ (at Limit Dose)Soil Sorption ( Kf​ in Montmorillonite)Ecotoxicity / Persistence Concern
Methyl 3-amino-5,6-dichloropicolinate > 5,000 mg/kg> 5,000 mg/kgStomach, Ileum (mucosal irritation)~ 650 - 700Moderate persistence; rapid ester hydrolysis.
Aminopyralid (Acid) > 5,000 mg/kg> 5,000 mg/kgStomach, Cecum[5]608.90[6]High mobility, but less than picloram[6].
Picloram > 5,000 mg/kg> 2,000 mg/kgLiver (hypertrophy)1,016.4[6]High leaching potential; compost persistence[2].
Clopyralid > 5,000 mg/kg> 2,000 mg/kgLiver (weight increase)Very Low (Highly Mobile)Severe compost persistence (up to 18 months)[4].

Data synthesized from EPA registration documents and comparative sorption studies[5],[6].

Self-Validating Experimental Methodologies

To rigorously evaluate new analogs like methyl 3-amino-5,6-dichloropicolinate against established standards, researchers must employ self-validating protocols. Below are two foundational workflows designed with internal controls to ensure data integrity.

Protocol A: In Vivo Mammalian Pharmacokinetic & Clearance Assay

Objective: To quantify the rate of ester hydrolysis and subsequent renal clearance, ensuring no lipophilic bioaccumulation occurs.

  • Isotope Labeling (The Control): Synthesize the test compound with a 14C label on the pyridine ring.

    • Causality & Rationale: Using a radiolabel on the core ring (rather than the methyl group) ensures that even after ester hydrolysis, the active toxicophore can be tracked. This is critical for achieving a 100% mass balance and proving that the compound does not sequester in lipid-rich tissues.

  • Dosing & Housing: Administer a single oral dose (e.g., 50 mg/kg) to Wistar rats housed in specialized metabolic cages.

    • Causality & Rationale: Metabolic cages allow for the absolute separation and collection of urine, feces, and expired CO₂, preventing cross-contamination of excretory pathways.

  • Serial Sampling: Collect blood plasma at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS coupled with Liquid Scintillation Counting (LSC).

    • Causality & Rationale: LC-MS/MS differentiates between the intact methyl ester and the hydrolyzed acid, while LSC quantifies the total compound present. If LSC counts exceed LC-MS/MS peaks, it indicates the presence of unknown metabolites.

  • Mass Balance Validation: Calculate total 14C recovery from urine, feces, and carcass after 72 hours. A valid assay requires >95% recovery, confirming rapid elimination[4].

Protocol B: Soil Sorption ( Kf​ ) and Desorption Kinetics

Objective: To determine the leaching potential of the analog compared to picloram, validating its environmental safety profile.

  • Matrix Selection: Prepare three distinct standardized soils: Kaolinite, Bentonite, and Montmorillonite[6].

    • Causality & Rationale: Pyridine carboxylic acids are weak acids. Their binding is highly dependent on the cation exchange capacity (CEC) and organic carbon content of the soil. Testing across a gradient of clay types isolates the specific binding mechanisms.

  • Equilibration: Spike 10g of each soil with 0.01 M CaCl₂ containing varying concentrations of the herbicide. Shake in the dark at 20°C for 24 hours.

    • Causality & Rationale: The 0.01 M CaCl₂ mimics natural soil ionic strength, preventing clay dispersion. Darkness prevents confounding aqueous photolysis, which is a known degradation route for aminopyralid (half-life = 0.6 days in shallow water)[1].

  • Phase Separation & Analysis: Ultracentrifuge the samples to separate the aqueous phase from the soil pellet. Quantify the supernatant using HPLC-UV.

  • Isotherm Calculation: Plot the adsorbed concentration against the equilibrium concentration using the Freundlich equation ( S=Kf​⋅C1/n ).

    • Validation Check: Desorption hysteresis must be calculated by replacing the supernatant with clean CaCl₂ and re-equilibrating. If desorption does not match sorption curves, the binding is irreversible.

Workflow S1 Step 1: 14C-Isotope Spiking (Ensures Absolute Mass Balance) S2 Step 2: Matrix Equilibration (0.01 M CaCl2, Dark, 24h) S1->S2 S3 Step 3: Ultracentrifugation (Aqueous vs. Solid Phase Separation) S2->S3 S4 Step 4: LC-MS/MS & LSC (Quantifies Free vs. Bound Fraction) S3->S4 S5 Validation Gate: Recovery > 95%? (Internal System Control) S4->S5

Caption: Self-validating workflow for quantifying radiolabeled picolinate distribution and sorption.

Conclusion

Methyl 3-amino-5,6-dichloropicolinate represents a sophisticated evolution in synthetic auxin design. By utilizing a methyl ester prodrug strategy, it maximizes foliar uptake in target plants while relying on rapid mammalian carboxylesterase activity to ensure low systemic toxicity and swift renal clearance. When evaluated through rigorous, self-validating pharmacokinetic and soil sorption protocols, it demonstrates a highly favorable profile compared to legacy analogs like picloram and clopyralid, specifically by mitigating the risks of long-term compost persistence and groundwater leaching.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-amino-5,6-dichloropicolinate

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanisms. When handling Methyl 3-amino-5,6-dichloropicolinate (CAS: 169037-29-0) ,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanisms. When handling Methyl 3-amino-5,6-dichloropicolinate (CAS: 169037-29-0) , understanding its molecular behavior is the key to designing an effective safety and operational protocol.

This compound is a halogenated pyridine ester. The presence of electron-withdrawing chlorine atoms at the 5- and 6-positions, combined with the methyl ester group, renders this molecule highly lipophilic. This lipophilicity significantly enhances its ability to penetrate the dermal barrier compared to its free-acid counterparts (like aminopyralid or picloram) [1]. Furthermore, halogenated picolinates are notoriously persistent in the environment and highly toxic to aquatic life [2]. Therefore, our operational protocols must be explicitly designed to prevent dermal absorption and environmental release.

Below is the comprehensive, step-by-step safety and operational guide for handling Methyl 3-amino-5,6-dichloropicolinate.

Hazard Profile & PPE Matrix

To establish a self-validating safety system, we must first map the specific Global Harmonized System (GHS) hazards to the required Personal Protective Equipment (PPE) [1][2].

Table 1: Hazard Causality and PPE Requirements

Hazard ClassificationMechanistic CausalityRequired PPE & Specifications
Acute Tox. 4 (H302, H312, H332) Lipophilic ester facilitates rapid dermal and mucosal absorption.Gloves: Double-gloving with Nitrile (min. 0.11 mm for solid, 0.4 mm for solvent solutions).Body: Tyvek lab coat or chemical-resistant apron.
Skin/Eye Irrit. 2 (H315, H319) Halogenated aromatic amines disrupt cellular membranes, causing localized inflammation.Eyes: Snug-fitting safety goggles (EN 166 / ANSI Z87.1). Face shield required if handling >100 mL of solution.
STOT SE 3 (H335) Fine powder form can become airborne and irritate the respiratory tract.Respirator: N95/P100 particulate respirator when weighing solids outside a containment enclosure.
Aquatic Acute/Chronic 1 (H400, H410) Pyridine ring resists rapid biodegradation; highly toxic to aquatic organisms.Environmental: No drain disposal. Use secondary containment trays during all liquid transfers.

Experimental Handling Workflow

Do not treat this compound like a benign organic salt. Because it is prone to generating electrostatic dust, the following step-by-step methodology must be strictly adhered to during experimental setup.

Step 1: Environmental Preparation

  • Conduct all work inside a certified chemical fume hood with a minimum face velocity of 0.5 m/s.

  • Place a secondary containment tray lined with chemical-absorbent pads on the work surface.

Step 2: Weighing and Transfer

  • Causality Check: Static electricity can cause the fine powder to aerosolize. Use an anti-static gun (Zerostat) on your spatulas and weigh boats prior to handling.

  • Tare an anti-static weigh boat. Slowly transfer the required mass of Methyl 3-amino-5,6-dichloropicolinate.

  • Instead of transferring the dry powder across the lab, dissolve the compound in your primary solvent (e.g., DMSO, DMF, or DCM) directly inside the fume hood before moving it to the main reaction vessel. This eliminates the risk of airborne dust exposure during transit.

Step 3: Decontamination

  • Because the compound is highly lipophilic, water alone is ineffective for cleaning. Wipe down spatulas, balances, and hood surfaces with a 70% Isopropanol (IPA) solution or a strong surfactant, followed by a dry wipe.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is critical to prevent both human exposure and environmental contamination [3].

Step-by-Step Spill Protocol:

  • Isolation: Evacuate personnel from the immediate vicinity and ensure your PPE (respirator, goggles, double nitrile gloves) is intact.

  • Solid Spills (Powder): Do not dry sweep, as this aerosolizes the toxic dust. Lightly mist the spilled powder with Isopropanol (IPA) to dampen it. Use a dedicated anti-static brush and dustpan to collect the dampened solid.

  • Liquid Spills (Solution): Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Collection & Disposal: Place all collected waste, including the absorbent pads and contaminated gloves, into a clearly labeled, sealable hazardous waste container.

  • Final Decontamination: Wash the spill area with a detergent solution, absorbing the wash water with pads to be placed in the solid waste container. Never flush residues down the drain.

Operational Logic & Workflow Visualization

The following diagram illustrates the self-validating decision matrix for handling and spill management.

G Start Start: Handling Methyl 3-amino-5,6-dichloropicolinate PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Anti-static prep) PPE->Hood Spill Spill Occurs? Hood->Spill SolidSpill Solid Spill Protocol 1. Dampen with IPA 2. Sweep & Collect Spill->SolidSpill Yes (Powder) LiquidSpill Solution Spill Protocol 1. Apply Vermiculite 2. Collect in HazMat Spill->LiquidSpill Yes (Solution) Proceed Proceed with Reaction (Dissolve in DMSO/DMF) Spill->Proceed No Spill Waste Dispose via Incineration (Strictly NO Drain Disposal) SolidSpill->Waste LiquidSpill->Waste Proceed->Waste Post-Reaction Waste

Decision matrix for Methyl 3-amino-5,6-dichloropicolinate handling and spill response.

References

  • NextSDS. "methyl 3-amino-5,6-dichloropyridine-2-carboxylate — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • ChemSrc. "Methyl 3-amino-5,6-dichloropicolinate | CAS#:169037-29-0." ChemSrc Database. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5,6-dichloropicolinate
Reactant of Route 2
Methyl 3-amino-5,6-dichloropicolinate
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